molecular formula C8H15ClFN B1485275 4-Cyclopropyl-4-fluoropiperidine hydrochloride CAS No. 2098107-19-6

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Cat. No.: B1485275
CAS No.: 2098107-19-6
M. Wt: 179.66 g/mol
InChI Key: DBHXXISOKTWLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a useful research compound. Its molecular formula is C8H15ClFN and its molecular weight is 179.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-4-fluoropiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-4-fluoropiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclopropyl-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHXXISOKTWLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Cyclopropyl-4-fluoropiperidine hydrochloride, a valuable building block in contemporary drug discovery. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic introduction of a 4,4-disubstitution pattern with a cyclopropyl group and a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and basicity (pKa). This document offers a detailed, step-by-step methodology, grounded in established chemical principles, and is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Cyclopropyl Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The introduction of a fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, can have profound effects on a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic pathways, and enhance binding affinity through favorable electrostatic interactions.[1]

The cyclopropyl group, a small, rigid carbocycle, is another valuable substituent in drug design. Its unique electronic properties and conformational rigidity can improve metabolic stability and binding to target proteins.[2] The combination of a fluorine atom and a cyclopropyl group at the 4-position of a piperidine ring creates a chiral center with a unique conformational profile, offering a powerful tool for fine-tuning the properties of drug candidates. This guide outlines a logical and efficient synthetic pathway to access this important structural motif.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Cyclopropyl-4-fluoropiperidine hydrochloride can be approached through a multi-step sequence starting from a readily available N-protected 4-piperidone. The chosen strategy focuses on the sequential introduction of the cyclopropyl and fluoro substituents, followed by deprotection and salt formation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a key element of this strategy, as it is stable under the conditions required for the introduction of the C4-substituents and can be efficiently removed in the final step.[3]

The overall synthetic workflow can be visualized as follows:

G start N-Boc-4-piperidone intermediate1 N-Boc-4-cyclopropyl-4-hydroxypiperidine start->intermediate1 Cyclopropanation (Grignard Reaction) intermediate2 N-Boc-4-cyclopropyl-4-fluoropiperidine intermediate1->intermediate2 Deoxofluorination product 4-Cyclopropyl-4-fluoropiperidine hydrochloride intermediate2->product Boc Deprotection & Salt Formation

Caption: Proposed synthetic pathway for 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Synthetic Protocols

Step 1: Synthesis of N-Boc-4-cyclopropyl-4-hydroxypiperidine

The first key transformation is the introduction of the cyclopropyl group at the 4-position of the piperidine ring. This is achieved via a Grignard reaction between N-Boc-4-piperidone and cyclopropylmagnesium bromide.

Experimental Protocol:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the addition funnel.[4] Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.[5]

  • Grignard Reaction: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. To a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.[2][6] Slowly add the solution of N-Boc-4-piperidone to the Grignard reagent at 0 °C.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-cyclopropyl-4-hydroxypiperidine as a white solid.

ParameterCondition/ReagentRationale
Starting Material N-Boc-4-piperidoneCommercially available, stable protecting group.[7]
Reagent Cyclopropylmagnesium bromideEffective nucleophile for C-C bond formation.
Solvent Anhydrous THFStandard solvent for Grignard reactions.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.
Work-up Saturated aq. NH₄ClMildly acidic quench to neutralize the reaction and hydrolyze the magnesium alkoxide.
Step 2: Synthesis of N-Boc-4-cyclopropyl-4-fluoropiperidine

The conversion of the tertiary alcohol to a fluoride is a critical and often challenging step. Deoxofluorination using diethylaminosulfur trifluoride (DAST) or its analogues is a common method for this transformation.[8]

Experimental Protocol:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-cyclopropyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the cooled solution. Stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-cyclopropyl-4-fluoropiperidine.

ParameterCondition/ReagentRationale
Starting Material N-Boc-4-cyclopropyl-4-hydroxypiperidineProduct from the previous step.
Reagent Diethylaminosulfur trifluoride (DAST)Effective for deoxofluorination of tertiary alcohols.[8]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent suitable for fluorination reactions.
Temperature -78 °C to room temperatureLow temperature is crucial to control the reactivity of DAST and minimize side reactions such as elimination.
Work-up Saturated aq. NaHCO₃Neutralizes the acidic byproducts of the reaction.

Note on Safety: DAST is a toxic and moisture-sensitive reagent that can release HF upon contact with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Newer, more stable fluorinating reagents such as PhenoFluor or photoredox-catalyzed methods using Selectfluor® can also be considered as potentially safer alternatives for the fluorination of tertiary alcohols.[9][10]

Step 3: Synthesis of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treatment with hydrochloric acid.[7][11]

Experimental Protocol:

  • Deprotection and Salt Formation: Dissolve N-Boc-4-cyclopropyl-4-fluoropiperidine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane. To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 5-10 eq).[12]

  • Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid. The reaction progress can be monitored by TLC.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Cyclopropyl-4-fluoropiperidine hydrochloride. The product can be further purified by recrystallization if necessary.

ParameterCondition/ReagentRationale
Starting Material N-Boc-4-cyclopropyl-4-fluoropiperidineThe protected final product.
Reagent 4 M HCl in 1,4-dioxaneStrong acid to cleave the Boc group and provide the chloride counterion.[12][13]
Solvent Methanol or 1,4-dioxaneSuitable solvents for the deprotection reaction.
Temperature Room temperatureMild conditions are sufficient for Boc deprotection.
Isolation Precipitation and filtrationThe hydrochloride salt is typically insoluble in the reaction solvent, allowing for easy isolation.

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. The ¹⁹F NMR spectrum will be crucial for confirming the successful introduction of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: The melting point of the final hydrochloride salt can be compared to literature values for similar compounds. For reference, the melting point of 4-Fluoropiperidine hydrochloride is reported to be in the range of 163-167 °C.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Reagent-Specific Hazards:

    • Cyclopropyl bromide: Is a flammable liquid and should be handled with care.

    • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents.

    • Diethylaminosulfur trifluoride (DAST): Is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution.

    • Hydrogen Chloride (in dioxane): Is a corrosive and toxic solution.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Cyclopropyl-4-fluoropiperidine hydrochloride. By starting with the commercially available N-Boc-4-piperidone, this three-step sequence involving a Grignard reaction, deoxofluorination, and deprotection/salt formation offers an efficient pathway to this valuable building block. The strategic incorporation of the cyclopropyl and fluoro moieties at the 4-position of the piperidine ring is a powerful tactic in modern drug design, and this guide provides the necessary technical details for its successful synthesis.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua - SciSpace. (URL: [Link])

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor | Request PDF - ResearchGate. (URL: [Link])

  • Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. (URL: not available)
  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (URL: [Link])

  • Methods for deoxyfluorination of alcohols. (a) General route for... - ResearchGate. (URL: [Link])

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. (URL: [Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC. (URL: [Link])

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (URL: [Link])

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (URL: [Link])

  • Tetrahedron, 75, 4222-4227 - Macmillan Group - Princeton University. (URL: [Link])

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PubMed. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (URL: [Link])

  • 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem. (URL: [Link])

  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF - ResearchGate. (URL: [Link])

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders - The Center for Forensic Science Research & Education. (URL: [Link])

  • 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem - NIH. (URL: [Link])

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the potential biological activities of the novel chemical entity, 4-Cyclopropyl-4-fluoropiperidine hydrochloride. As direct experimental data for this specific compound is not yet publicly available, this document serves as a predictive framework based on established principles of medicinal chemistry and a thorough analysis of structurally related compounds. We will delve into the rationale behind its design, propose likely therapeutic targets, and provide detailed, field-proven experimental protocols to elucidate its pharmacological profile.

Introduction: Deconstructing a Privileged Scaffold for Therapeutic Innovation

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of approved pharmaceuticals targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] The unique structural features of 4-Cyclopropyl-4-fluoropiperidine hydrochloride—a geminal substitution at the 4-position with a fluorine atom and a cyclopropyl ring—suggest a deliberate design to optimize its drug-like properties.

  • The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional scaffold that can be functionalized to interact with diverse biological targets. Its basic nitrogen atom can be crucial for receptor interactions and can influence the compound's pharmacokinetic profile.[2]

  • The Fluorine Advantage: The introduction of a fluorine atom can profoundly impact a molecule's biological activity. It can modulate the pKa of the piperidine nitrogen, influencing its binding to target proteins and potentially reducing off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[3] Fluorination can also enhance metabolic stability and membrane permeability.

  • The Cyclopropyl Shield: The cyclopropyl group is a valuable bioisostere for other small alkyl groups or a double bond. Its rigid nature can confer conformational constraint, leading to higher binding affinity for a target. Furthermore, the cyclopropyl group is often introduced to block metabolic oxidation, thereby increasing the compound's half-life.[3]

Given these structural attributes, we can hypothesize that 4-Cyclopropyl-4-fluoropiperidine hydrochloride has been designed to exhibit potent and selective biological activity in one or more of the following therapeutic areas: oncology, central nervous system disorders, and infectious diseases. The following sections will explore these possibilities in detail and provide the necessary experimental frameworks for their investigation.

Predicted Biological Activity and Experimental Validation

Potential as an Anticancer Agent

The piperidine scaffold is present in numerous anticancer drugs.[4] We hypothesize that 4-Cyclopropyl-4-fluoropiperidine hydrochloride may exhibit cytotoxic or cytostatic effects on cancer cells through various mechanisms.

Hypothesized Mechanisms of Action:

  • Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are overexpressed in various cancer cell lines, and ligands targeting these receptors can induce apoptosis.[5] Piperidine derivatives have shown high affinity for sigma receptors.[5][6]

  • Tubulin Polymerization Inhibition: Some piperidine derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.[7]

  • Kinase Inhibition: The piperidine scaffold can be elaborated to target specific protein kinases involved in cancer cell proliferation and survival.

Experimental Workflow for Anticancer Activity Evaluation:

Caption: Workflow for evaluating the anticancer potential of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 1: In Vitro Cytotoxicity Screening (NCI-60)

The National Cancer Institute's 60 human tumor cell line screen is an invaluable tool for identifying the anticancer potential and mechanism of action of a novel compound.[8][9][10]

  • Compound Preparation: Prepare a stock solution of 4-Cyclopropyl-4-fluoropiperidine hydrochloride in a suitable solvent (e.g., DMSO).

  • Assay: The compound is tested at a single high dose (e.g., 10 µM) against the 60 cell lines.

  • Data Analysis: The percentage growth is calculated for each cell line. A COMPARE analysis can be performed to correlate the pattern of activity with known anticancer agents, providing initial clues about the mechanism of action.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., prostate PC-3, breast MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Cyclopropyl-4-fluoropiperidine hydrochloride for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Potential as a Central Nervous System (CNS) Modulator

The piperidine moiety is a common feature in many CNS-active drugs.[2] The lipophilicity imparted by the cyclopropyl and fluoro groups may enhance blood-brain barrier penetration.

Hypothesized CNS Targets:

  • Sigma-1 Receptor: As mentioned, piperidines are known to bind to sigma-1 receptors, which are implicated in a variety of CNS disorders, including depression, anxiety, and neurodegenerative diseases.[5][6][11]

  • Dopamine Transporter (DAT): Certain fluorinated piperidine analogs have shown high affinity for the dopamine transporter, a key target in the treatment of ADHD and depression.[12]

  • Serotonin and Norepinephrine Transporters (SERT and NET): The piperidine scaffold can be adapted to target these monoamine transporters.[12]

Experimental Workflow for CNS Activity Evaluation:

Caption: Workflow for assessing the CNS activity of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the sigma-1 receptor.[11]

  • Membrane Preparation: Prepare membrane homogenates from a suitable source, such as guinea pig brain or cells expressing the sigma-1 receptor.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: Use a radiolabeled sigma-1 receptor ligand, such as -pentazocine.

  • Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral test to assess anxiety in rodents.[13][14][15]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Place a mouse in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol 5: Forced Swim Test (FST) for Depressant-Like Behavior in Mice

The FST is a common screening tool for antidepressant drugs.[16][17]

  • Apparatus: A cylinder filled with water.

  • Procedure: Place a mouse in the water for a 6-minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Analysis: Antidepressant compounds typically decrease the duration of immobility.

Potential as an Antifungal Agent

Piperidine and its derivatives have demonstrated notable antifungal activity against various pathogenic fungi.[18]

Hypothesized Mechanism of Action:

  • Ergosterol Biosynthesis Inhibition: Similar to some known antifungal piperidines, the compound may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[19]

  • Disruption of Membrane Integrity: The compound could directly interact with the fungal cell membrane, leading to increased permeability and cell death.[20]

Experimental Workflow for Antifungal Activity Evaluation:

Caption: Workflow for determining the antifungal properties of 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Detailed Experimental Protocols:

Protocol 6: Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Fungal Strains: Use clinically relevant fungal strains such as Candida albicans and Aspergillus fumigatus.[20][21]

  • Medium: Use RPMI-1640 medium.

  • Procedure: Prepare serial dilutions of 4-Cyclopropyl-4-fluoropiperidine hydrochloride in a 96-well plate. Add a standardized inoculum of the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Data Summary and Interpretation

The following table summarizes the anticipated biological activities and the key experimental readouts for 4-Cyclopropyl-4-fluoropiperidine hydrochloride.

Therapeutic AreaHypothesized Target/MechanismKey In Vitro AssayKey In Vivo ModelPrimary Readout
Oncology Sigma Receptor Modulation, Tubulin Polymerization InhibitionNCI-60 Screen, MTT AssayXenograft Mouse ModelIC50, Tumor Growth Inhibition
CNS Sigma-1 Receptor, Dopamine TransporterRadioligand Binding AssaysElevated Plus Maze, Forced Swim TestKi, Behavioral Changes
Infectious Disease Ergosterol Biosynthesis Inhibition, Membrane DisruptionBroth Microdilution AssayMurine Model of Systemic CandidiasisMIC, Fungal Burden

Conclusion and Future Directions

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a promising chemical entity with the potential for significant biological activity across multiple therapeutic areas. The strategic incorporation of a fluorine atom and a cyclopropyl group onto the privileged piperidine scaffold suggests a rational design approach to optimize its pharmacological profile.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound. The initial in vitro screening will be crucial in identifying the most promising therapeutic direction. Subsequent in vivo studies will then be essential to validate its efficacy and safety. A thorough investigation of the structure-activity relationships of analogs will further refine its therapeutic potential and could lead to the development of a novel clinical candidate.

References

  • Alabi, O. A., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi, 9(12), 1183. [Link]

  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug Development Research, 34(2), 91-109.
  • Cui, J., et al. (2021). Synthesis and Antifungal Activity of Novel Piperidine-Containing Triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(31), 8645–8655.
  • Guo, L., et al. (2017). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-133. [Link]

  • Kaur, R., et al. (2021). Piperidine derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113642.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Kwiecień, A., et al. (2021). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Molecules, 26(23), 7208. [Link]

  • Lazzaro, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1557. [Link]

  • Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]

  • Szebesczyk, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Trotsko, N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]

  • Velihina, E., et al. (2019). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted[22][20]Oxazolo[4,5-D]pyrimidines. Letters in Drug Design & Discovery, 16(7), 785-793.

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Wang, L., et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 13(30), 20857-20868. [Link]

  • Zarrabi, A., et al. (2021). Antifungal Activity of Piperidine Derivatives against Candida Species. Current Medical Mycology, 7(2), 23-28.
  • Zscherp, M. T., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • (2023). Elevated plus maze protocol. protocols.io. [Link]

  • (2023). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

  • (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861939. [Link]

  • (2020). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi, 6(4), 237. [Link]

  • (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(9), 521. [Link]

  • (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • (2021). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • (2016). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. Indo American Journal of Pharmaceutical Research, 6(11), 6828-6834. [Link]

  • (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • (2021). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 15, 686127. [Link]

  • (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Strategic Fluorination of Piperidine Scaffolds: In Vitro Profiling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from metabolic liability (oxidative clearance) and hERG-mediated cardiotoxicity. Strategic fluorination—replacing specific hydrogen atoms with fluorine—is a high-impact optimization tactic. This guide details the in vitro characterization of novel fluorinated piperidines, focusing on how the "fluorine effect" modulates basicity (pKa), lipophilicity (LogD), and conformational bias to enhance drug-like properties.

The Rationale for Fluorination: Mechanistic Causality[1]

Before initiating in vitro screening, it is critical to understand why we modify piperidines with fluorine. It is not merely a steric block; it is an electronic tuner.

Basicity Modulation (pKa)

The piperidine nitrogen is typically highly basic (pKa ~10–11). At physiological pH (7.4), it exists almost exclusively as a cation.

  • The Problem: High basicity correlates with lysosomal trapping (high Vss), phospholipidosis, and hERG channel binding.

  • The Fluorine Solution: The strong electron-withdrawing nature of fluorine (electronegativity 3.98) exerts an inductive effect (

    
    ). Placing a fluorine at the C3 or C4 position pulls electron density away from the nitrogen lone pair.
    
    • Result: This lowers the pKa by 1–2 log units, increasing the fraction of neutral species at pH 7.4, thereby improving membrane permeability and reducing hERG affinity.

Conformational Bias (The Gauche Effect)

Unlike steric bulk (e.g., a methyl group) which prefers an equatorial position, fluorine often exhibits the gauche effect .[1]

  • Mechanism: In 3-fluoropiperidines, the C–F bond tends to align gauche (synclinal) to the vicinal C–N bond rather than anti-periplanar. This is due to hyperconjugation (

    
    ).
    
  • Application: This allows you to "lock" the piperidine into a specific chair conformation, pre-organizing the ligand for receptor binding and reducing the entropic penalty of binding.

Metabolic Blocking

The C–F bond (approx. 116 kcal/mol) is metabolically inert compared to the C–H bond (approx. 99 kcal/mol).

  • Strategy: Fluorination at C3, C4, or C3,5 positions blocks Cytochrome P450 (CYP) oxidative attack, preventing the formation of unstable hemiaminals and subsequent ring opening.

Decision Logic: Where to Fluorinate?

The following decision tree illustrates the logic for selecting fluorination sites based on observed liabilities in the parent scaffold.

FluorinationStrategy Start Liability in Parent Piperidine Metab High Metabolic Clearance? Start->Metab hERG hERG Liability / High pKa? Start->hERG Potency Low Potency / Flexible? Start->Potency Action1 Block Metabolic Soft Spot (Fluorinate C3, C4, or C-alpha) Metab->Action1 CYP Oxidation Action2 Lower Basicity via Inductive Effect (Fluorinate C3 or C4) hERG->Action2 Reduce Cationic State Action3 Lock Conformation (Gauche Effect) (3-F or 3,3-difluoro) Potency->Action3 Pre-organization

Figure 1: Strategic decision matrix for selecting fluorination sites on the piperidine ring based on ADME-Tox liabilities.

In Vitro Profiling Protocols[3]

To validate the design, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability

This assay determines if fluorination successfully blocks metabolic clearance.

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (Parent vs. Fluorinated analogs).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Procedure:

    • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomal protein.

    • Initiation: Add NADPH to initiate reaction at 37°C.

    • Sampling: Quench aliquots at

      
       min into ice-cold acetonitrile containing internal standard (IS).
      
    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
  • Success Metric: A >2-fold increase in

    
     for the fluorinated analog compared to the parent indicates successful metabolic blocking.
    
Protocol B: hERG Inhibition (Fluorescence Polarization)

A high-throughput surrogate for patch-clamp to assess cardiotoxicity risk reduction.

  • Principle: Competition binding against a high-affinity hERG tracer (e.g., E-4031 derivative).

  • Procedure:

    • Plate Prep: Dispense hERG membrane fractions into 384-well black plates.

    • Dosing: Add test compounds (10-point dose response, 0.1 nM to 30 µM).

    • Tracer: Add Red-Fluorescent hERG Tracer (1 nM final).

    • Incubation: Incubate for 4 hours at room temperature in dark.

    • Read: Measure Fluorescence Polarization (mP) on a multimode reader.

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Success Metric: An increase in

    
     (lower affinity) for the fluorinated analog compared to the parent.
    
Protocol C: Potentiometric pKa Determination

Accurate pKa measurement is essential to confirm the inductive effect.

  • Method: D-PAS (Dip-Probe Absorption Spectroscopy) or standard Potentiometric Titration using a Sirius T3 or equivalent.

  • Workflow:

    • Dissolve compound in 0.15 M KCl (ionic strength control).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and HCl.

    • Calculate pKa from the inflection point of the buffering curve.

Data Interpretation & SAR Analysis

The following table illustrates a hypothetical Structure-Activity Relationship (SAR) profile for a piperidine-based lead, demonstrating the trade-offs of fluorination.

Compound IDSubstitutionpKa (Exp)LogD (pH 7.4)HLM

(min)
hERG

(µM)
Interpretation
PIP-001 Parent (H)10.81.2121.5High basicity drives hERG; rapid metabolism.
PIP-002 4-Fluoro9.41.1288.2Optimal. pKa lowered, hERG risk reduced, metabolic stability doubled.
PIP-003 3-Fluoro9.11.02512.0Good safety profile, but check for chiral preference (gauche effect).
PIP-004 3,3-Difluoro8.21.6>60>30Highly stable and safe, but low pKa may reduce on-target potency if basic amine is required for binding.
PIP-005 4-CF38.92.1455.0Lipophilicity increase (LogD) counteracts pKa benefit; hERG risk remains moderate.
Experimental Workflow Visualization

The following diagram outlines the integrated screening workflow for these analogs.

ScreeningWorkflow Synthesis Synthesis (Deoxofluorination) QC QC: NMR/LCMS (Confirm Regioisomer) Synthesis->QC Tier1 Tier 1: Physicochem (pKa, LogD) QC->Tier1 Tier1->Synthesis Fail: Redesign Tier2 Tier 2: ADME (Microsomal Stability) Tier1->Tier2 If pKa < 9.5 Tier2->Synthesis Fail: Block Sites Tier3 Tier 3: Safety (hERG Binding) Tier2->Tier3 If t1/2 > 30 min Decision Lead Selection Tier3->Decision IC50 > 10 µM

Figure 2: Integrated in vitro screening workflow for fluorinated piperidine optimization.

Conclusion

The incorporation of fluorine into piperidine scaffolds is a precision tool in medicinal chemistry.[2][3] It is not a random screening tactic but a rational approach to lower pKa, reduce hERG liability, and block metabolic soft spots. By following the protocols and decision logic outlined above, researchers can systematically de-risk piperidine-based leads.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Haghi, W., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

"exploring cyclopropyl groups in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopropyl Fragment: A Technical Guide to Bioisosteric Utility and Synthetic Application

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value electronic modulator. Often termed "the unsaturated saturated ring," it offers a unique combination of sp³ character (solubility) and sp²-like electronic properties (conjugation). This guide explores the strategic deployment of cyclopropyl groups to optimize potency, modulate lipophilicity (LogP), and act as "metabolic bumpers" against CYP450 oxidation.

Part 1: The Physicochemical & Electronic Rationale

The "Walsh Orbital" Effect

Unlike standard alkyl chains, the cyclopropyl ring possesses significant


-character due to its strain (27.5 kcal/mol). The bent bonds, described by Walsh orbitals , allow the ring to conjugate with adjacent 

-systems (e.g., phenyl rings, carbonyls).
  • Electronic Consequence: A cyclopropyl group can transmit electronic effects similar to a vinyl group but without the metabolic liability of an alkene.

  • Conformational Locking: The 60° internal angle creates a rigid template. When substituted, it locks vectors in specific orientations (bisecting vs. perpendicular conformations), reducing the entropic penalty of binding.

Bioisosteric Decision Logic

The decision to replace an isopropyl (iPr) or ethyl group with a cyclopropyl (cPr) moiety often follows a specific logic tree based on observed physicochemical shifts.

Cyclopropyl_Decision_Logic Start Lead Optimization Challenge Issue_Metab Issue: Metabolic Instability (Benzylic/Allylic Oxidation) Start->Issue_Metab Issue_Potency Issue: Low Potency (Entropic Penalty) Start->Issue_Potency Issue_Solubility Issue: High Lipophilicity (LogP too high) Start->Issue_Solubility Solution_cPr Apply Cyclopropyl Bioisostere Issue_Metab->Solution_cPr Replace Alkyl Issue_Potency->Solution_cPr Rigidify Linker Issue_Solubility->Solution_cPr Replace Phenyl/iPr Mech_Bumper Mechanism: Remove H-abstraction site (C-H BDE Increase) Solution_cPr->Mech_Bumper Mech_Lock Mechanism: Conformational Restriction (Fix Exit Vectors) Solution_cPr->Mech_Lock Mech_Polar Mechanism: Reduce LogP (-0.2 vs iPr) Increase Solubility Solution_cPr->Mech_Polar

Figure 1: Decision matrix for deploying cyclopropyl bioisosteres in lead optimization.

Part 2: Metabolic Stability & Pharmacokinetics

The "Metabolic Bumper"

One of the most powerful applications of the cyclopropyl group is blocking metabolic "hot spots."[1]

  • Mechanism: CYP450 enzymes typically oxidize alkyl chains via hydrogen abstraction.[1] The C-H bonds in a cyclopropyl ring have high s-character (approx.

    
     hybridization), making them shorter and significantly stronger (Bond Dissociation Energy ~106 kcal/mol) than typical secondary alkyl C-H bonds (~98 kcal/mol).
    
  • Result: This high energy barrier prevents CYP450 from abstracting the hydrogen, effectively "bumping" the enzyme to metabolize elsewhere or prolonging half-life (

    
    ).
    
The Risk: Suicide Inhibition

While stable, cyclopropylamines (N-cyclopropyl) carry a specific risk. They can act as Mechanism-Based Inactivators (MBIs) of CYP450.

  • Mechanism: The CYP450 heme center performs a Single Electron Transfer (SET) on the nitrogen. This generates a radical cation that triggers ring opening, forming a reactive intermediate that covalently binds to the heme, irreversibly destroying the enzyme.

  • Mitigation: Substitution on the cyclopropyl ring (e.g., methyl) or reducing the basicity of the amine can mitigate this risk.

Comparative Data: Alkyl Group Properties
PropertyIsopropyl (

)
Cyclopropyl (

)
Medicinal Impact
Hybridization

Pseudo-

(Walsh)
Electronic coupling capability
C-H BDE ~95-98 kcal/mol~106 kcal/molMetabolic Stability (Resistance to oxidation)
LogP Shift Reference (0.0)-0.2 to -0.3Improved water solubility
Lipophilicity HighModerateLower nonspecific binding
Conformation RotatableRigidPotency (Entropic advantage)

Part 3: Case Studies in Drug Design

Lenvatinib (Kinase Inhibitor)

Role: Binding Affinity & Selectivity.[2]

  • Context: Lenvatinib is a VEGFR2 inhibitor.[2][3]

  • Mechanism: The cyclopropane ring acts as a rigid linker that orients the molecule into the "DFG-in" conformation. Crystallography reveals a specific CH-

    
     interaction  between the cyclopropyl hydrogens and the phenyl ring of Phe1047  in the kinase pocket. This interaction is unique to the cyclopropyl group's polarized C-H bonds and would not be possible with a standard alkyl chain.
    
Pitavastatin (HMG-CoA Reductase Inhibitor)

Role: Metabolic Diversion.

  • Context: Statin therapy often suffers from CYP3A4 drug-drug interactions (DDIs).

  • Mechanism: Pitavastatin incorporates a cyclopropyl group specifically to divert metabolism away from CYP3A4 (which heavily metabolizes lipophilic alkyl groups) and towards CYP2C9.[1] This structural choice makes it one of the few statins with minimal CYP3A4 interaction, improving its safety profile in polypharmacy.

Part 4: Synthetic Protocol (Simmons-Smith)

Method: Furukawa-Modified Simmons-Smith Cyclopropanation.[4] Rationale: This method uses diethylzinc (


) and diiodomethane (

) to form a zinc-carbenoid species. It is preferred over diazomethane (explosive) and traditional Zn-Cu couples (unreliable activation) for its safety, reproducibility, and stereospecificity.
Experimental Workflow

Simmons_Smith_Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Carbenoid Formation Et2Zn + CH2I2 -> IZnCH2I (Active Species) Step1->Step2 -78°C to 0°C Step3 3. Substrate Addition (Alkene) Step2->Step3 DCM/Toluene Step4 4. Butterfly Transition State (Concerted Transfer) Step3->Step4 Stereospecific Step5 5. Quench & Workup (Saturated NH4Cl) Step4->Step5 Cyclopropane Product

Figure 2: Workflow for the Furukawa-modified Simmons-Smith reaction.

Detailed Protocol

Target: Conversion of an allylic alcohol to a cyclopropyl carbinol.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM, 50 mL) and cool to 0°C.

  • Reagent Formation:

    • Add Diethylzinc (

      
      , 1.0 M in hexanes, 2.2 equiv) dropwise via syringe. Caution: Pyrophoric.
      
    • Add Diiodomethane (

      
      , 2.2 equiv) dropwise. A white precipitate may form (active zinc carbenoid). Stir for 15-20 mins at 0°C.
      
  • Reaction:

    • Dissolve the Alkene Substrate (1.0 equiv) in minimal DCM.

    • Add substrate solution dropwise to the carbenoid mixture.

    • Allow to warm to Room Temperature (RT) and monitor by TLC/LC-MS (typically 2-12 hours).

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       (exothermic).
      
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Note on Directed Synthesis: If the substrate contains a hydroxyl group (e.g., allylic alcohol), the zinc reagent will coordinate to the oxygen, directing the cyclopropanation to the syn face with high diastereoselectivity.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley. Link

  • Okamoto, K., et al. (2014).[2] Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[2] ACS Medicinal Chemistry Letters, 6(1), 89–94. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5] Organic Reactions.[5][6] Link

  • Fujino, H., et al. (2004).[7] Metabolic properties of the acid and lactone forms of pitavastatin. Xenobiotica, 34(11-12), 961-971. Link

Sources

"4-Cyclopropyl-4-fluoropiperidine hydrochloride as a research chemical"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-Cyclopropyl-4-fluoropiperidine hydrochloride , a specialized building block used in modern medicinal chemistry to modulate physicochemical properties (pKa, LogP) and metabolic stability.

Role: Metabolic Blocker & Conformational Modulator in Drug Design

Executive Summary

4-Cyclopropyl-4-fluoropiperidine hydrochloride (CAS: 2098107-19-6) represents a strategic "gem-disubstituted" motif. By placing a fluorine atom and a cyclopropyl group at the C4 position of the piperidine ring, researchers achieve two critical objectives simultaneously:

  • Metabolic Blockade: The C4 position of piperidine is a primary site for oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine blocks this pathway.

  • pKa Modulation: The electronegative fluorine atom exerts an inductive effect (

    
    ) that lowers the basicity of the piperidine nitrogen, potentially improving blood-brain barrier (BBB) permeability and reducing off-target hERG inhibition.
    

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name 4-Cyclopropyl-4-fluoropiperidine hydrochloride
CAS Number 2098107-19-6 (HCl salt) / 1566880-08-7 (Free base)
Molecular Formula

Molecular Weight 179.66 g/mol
Exact Mass 179.0877
SMILES FC1(CCNCC1)C2CC2.Cl
Appearance White to off-white crystalline powder
Melting Point 129–130 °C
Solubility Soluble in water, DMSO, Methanol

Structural Analysis & Design Rationale

The "Fluorine-Cyclopropyl" Synergism

The geminal pairing of a fluorine atom and a cyclopropyl group creates a unique steric and electronic environment.

  • Conformational Locking: The bulky cyclopropyl group typically demands an equatorial orientation to minimize 1,3-diaxial interactions. This forces the smaller fluorine atom into the axial position. This defined vector allows for precise probing of receptor binding pockets.

  • Basicity Modulation (pKa): An unsubstituted piperidine has a pKa

    
     11.0. The introduction of an axial fluorine at C4 lowers the pKa by approximately 1.0–1.5 log units due to the through-bond inductive effect. This shift increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.
    
Visualization: Conformational Landscape

The following diagram illustrates the preferred chair conformation driven by the steric bulk of the cyclopropyl group.

Conformation Chair Piperidine Chair Conformation Cyclopropyl Cyclopropyl Group (Bulky) Chair->Cyclopropyl Substituent 1 Fluorine Fluorine Atom (Small/Polar) Chair->Fluorine Substituent 2 Equatorial Equatorial Position (Sterically Favored) Cyclopropyl->Equatorial Dominates Sterics Axial Axial Position (Gauche Effect?) Fluorine->Axial Forced by Sterics Result Preferred Conformer: Cyclopropyl-Eq / Fluoro-Ax Equatorial->Result Axial->Result

Caption: Steric bulk of the cyclopropyl group forces it equatorial, locking the fluorine in the axial position.

Synthesis Protocol (Recommended Route)

While commercial supplies are available, in-house synthesis is often required for derivative generation. The standard route utilizes N-Boc-4-piperidone as the starting scaffold.

Step-by-Step Methodology
  • Nucleophilic Addition (Grignard):

    • Reagents: N-Boc-4-piperidone, Cyclopropylmagnesium bromide (0.5 M in THF).

    • Conditions: Anhydrous THF, -78°C to 0°C.

    • Mechanism: The Grignard reagent attacks the ketone carbonyl.

    • Product: tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate.

    • Note: This step creates the quaternary center with a tertiary alcohol.

  • Deoxyfluorination:

    • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

    • Conditions: DCM (Dichloromethane), -78°C to RT.

    • Critical Safety: DAST can be explosive; maintain strict temperature control. This reaction converts the tertiary alcohol to a tertiary fluoride with inversion of configuration (though achiral here).

    • Product: tert-butyl 4-cyclopropyl-4-fluoropiperidine-1-carboxylate.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane.

    • Conditions: 0°C to RT, 2 hours.

    • Workup: Evaporation of solvent and trituration with ether.

    • Final Product: 4-Cyclopropyl-4-fluoropiperidine hydrochloride.[1]

Synthesis Logic Flow

Synthesis Start N-Boc-4-piperidone Step1 1. Grignard Addition (Cyclopropyl-MgBr / THF) Start->Step1 Inter1 Intermediate: N-Boc-4-cyclopropyl-4-hydroxy Step1->Inter1 Step2 2. Deoxyfluorination (DAST / DCM, -78°C) Inter1->Step2 Inter2 Intermediate: N-Boc-4-cyclopropyl-4-fluoro Step2->Inter2 Step3 3. Acid Deprotection (HCl / Dioxane) Inter2->Step3 Final Target: 4-Cyclopropyl-4-fluoropiperidine HCl Step3->Final

Caption: Three-step synthesis from commercial ketone to final hydrochloride salt.

Handling & Safety Guidelines

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols:

  • Hygroscopic Nature: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Store in a tightly sealed container, preferably within a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8°C) for long-term stability.

Analytical Verification:

  • 1H NMR: Look for the characteristic cyclopropyl multiplets (0.3–0.6 ppm) and the splitting of piperidine ring protons due to H-F coupling.

  • 19F NMR: Essential for confirming the presence of the fluorine atom (typically around -160 to -180 ppm for tertiary aliphatic fluorides).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (General reference on Fluorine pKa/metabolic effects). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Conformational Dynamics of 4-Fluoropiperidine: A Theoretical & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 4-Fluoropiperidine Conformations Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[1][2] However, the conformational landscape of 4-fluoropiperidine is non-trivial, governed by a delicate balance between steric strain, stereoelectronic effects, and solvation dynamics.

Unlike 3-fluoropiperidine, where the "fluorine gauche effect" and direct charge-dipole interactions dominate, 4-fluoropiperidine presents a unique case where dipole-solvation forces can override intrinsic steric preferences. This guide provides a rigorous theoretical framework for predicting and validating these conformations, essential for designing high-affinity ligands.

The Stereoelectronic Landscape

The Conformational Dichotomy

The 4-fluoropiperidine ring exists primarily in a chair conformation, interconverting between two distinct rotamers based on the orientation of the fluorine atom relative to the ring plane:

  • F-Equatorial (

    
    ):  The fluorine atom occupies the equatorial position.[3]
    
    • Sterics: Minimizes 1,3-diaxial interactions.

    • Dipole: Results in a larger net molecular dipole moment (vectors of C-F and N-H/N-R align partially).

  • F-Axial (

    
    ):  The fluorine atom occupies the axial position.[1]
    
    • Sterics: Suffers from 1,3-diaxial repulsion with protons at C2 and C6.

    • Dipole: Results in a smaller net dipole moment (vectors partially cancel).

The "Solvation Switch" Mechanism

While steric intuition suggests the


 conformer should always be preferred, theoretical studies reveal a critical dependency on protonation state and solvent polarity.
  • Neutral State: Steric repulsion dominates. The

    
     conformer is generally preferred.
    
  • Protonated State (

    
    ) in Gas Phase:  Electrostatic interactions and the absence of dielectric screening often favor the 
    
    
    
    conformer (approx.
    
    
    kcal/mol in favor of Axial).[3]
  • Protonated State (

    
    ) in Water:  The high dielectric constant of water (
    
    
    
    ) stabilizes the species with the largest dipole moment. Since
    
    
    D and
    
    
    D, water dramatically stabilizes the
    
    
    conformer, flipping the preference observed in the gas phase.[1][2]

Computational Methodologies

To accurately model this system, standard force fields (MMFF94) are often insufficient due to their poor handling of stereoelectronic effects. The following Density Functional Theory (DFT) protocol is recommended.

Level of Theory[4]
  • Functional: M06-2X or

    
    B97X-D .
    
    • Justification: These range-separated hybrid functionals include dispersion corrections, which are critical for accurately capturing weak intramolecular interactions (1,3-diaxial strain) in saturated heterocycles.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Justification: Diffuse functions (++) are mandatory when modeling anions or lone-pair rich systems (Fluorine/Nitrogen) to describe the electron density tail accurately.

Solvation Models
  • Implicit Solvation: SMD (Solvation Model based on Density) is superior to standard PCM (Polarizable Continuum Model) for calculating

    
     because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are pivotal when comparing conformers of different surface areas.
    
Data Summary: Relative Energies

Estimated values based on M06-2X/6-311++G(d,p) level of theory.

SpeciesPhaseDominant Conformer

(kcal/mol)
Primary Driver
Neutral GasEquatorial

to

Steric Strain (1,3-diaxial)
Neutral WaterEquatorial

to

Sterics + Solvation
Protonated GasAxial

to

Electrostatics (Gas Phase)
Protonated WaterEquatorial

to

Dipole Solvation

Note: Positive


 indicates Equatorial is more stable (

). Negative indicates Axial is more stable.

Experimental Validation: The NMR Workflow

Theoretical predictions must be validated by solution-phase NMR. The scalar coupling constant (


) is the definitive metric for distinguishing 

from

.
The Karplus Relationship for H-F

The coupling between the fluorine at C4 and the vicinal protons at C3/C5 depends on the dihedral angle (


).
  • Scenario A: Fluorine is Axial (

    
    ) [1][2]
    
    • The geminal proton H4 is Equatorial.

    • Relationship to H3/H5 (Axial): Gauche (~60°).

    • Relationship to H3/H5 (Equatorial): Gauche (~60°).

    • Result:Small

      
       values (< 15 Hz). 
      
  • Scenario B: Fluorine is Equatorial (

    
    ) [2][3]
    
    • The geminal proton H4 is Axial.

    • Relationship to H3/H5 (Axial): Anti-periplanar (~180°).

    • Relationship to H3/H5 (Equatorial): Gauche (~60°).

    • Result:Large

      
       values (30 – 45 Hz) for the anti-proton. 
      
Protocol for Calculation

To compare experimental NMR with theory, calculate the Boltzmann-weighted average of the coupling constants.

  • Optimize Geometry: Optimize both Axial and Equatorial conformers.

  • Calculate NMR: Run NMR=SpinSpin (Gaussian) or prop (ORCA) on both minima.

  • Boltzmann Weighting:

    
    
    
    
    

Visualizing the Workflow

Diagram 1: Computational & Experimental Pipeline

This workflow describes the self-validating loop required to determine the active conformation.

G cluster_QM QM / DFT Protocol cluster_Exp Experimental Validation Start Start: 4-Fluoropiperidine Structure GenConf Generate Conformers (Axial vs Equatorial) Start->GenConf Syn Synthesis / Sample Prep Start->Syn OptGas Geometry Opt (Gas) M06-2X / 6-311++G(d,p) GenConf->OptGas Freq Frequency Calc (Verify Minima) OptGas->Freq Solv Single Point Energy SMD (Water/Chloroform) Freq->Solv NMR_Calc Calculate J-Couplings (GIAO Method) Solv->NMR_Calc Compare Compare J_calc vs J_exp NMR_Calc->Compare NMR_Exp 1H / 19F NMR Syn->NMR_Exp Extract_J Extract 3J(H,F) NMR_Exp->Extract_J Extract_J->Compare Result Determine Dominant Conformer Compare->Result

Caption: Integrated computational and experimental workflow for determining 4-fluoropiperidine conformation.

Diagram 2: The Protonation-Solvation Equilibrium

This diagram illustrates how the environment (pH and Solvent) dictates the structural preference.

Equilibrium Neutral Neutral Species (Low Dipole) Prot_Gas Protonated (Gas) Electrostatics Dominate Neutral->Prot_Gas +H+ (Vacuum) Prot_Water Protonated (Water) Dipole Solvation Dominates Neutral->Prot_Water +H+ (Aq) Equatorial Equatorial Preference (High Dipole, Low Sterics) Neutral->Equatorial Steric Control Axial Axial Preference (Low Sterics, High Electrostatics) Prot_Gas->Axial Charge-Dipole Prot_Water->Equatorial High Dielectric Stabilization

Caption: The "Solvation Switch": How protonation and solvent polarity invert conformational preferences.

Detailed Experimental Protocol (Computational)

Objective: Calculate the free energy difference (


) and coupling constants for 4-fluoropiperidine in water.

Step 1: Input Generation Construct 3D models of both conformers. Ensure the piperidine ring is in a chair conformation.

  • Conformer A: F-axial (N-H equatorial).

  • Conformer B: F-equatorial (N-H equatorial).

Step 2: Geometry Optimization (Gaussian Input Example)

Note: Charge is 1, Multiplicity is 1 for the protonated salt.

Step 3: Verification Check the output file for imaginary frequencies.

  • Requirement: NImag = 0.

  • Action: If imaginary frequencies exist (negative values), the structure is a transition state, not a minimum. Perturb geometry and re-optimize.

Step 4: NMR Calculation Perform a single-point calculation on the optimized geometry.

Analysis: Look for the isotropic Fermi Contact coupling term between F and vicinal H atoms.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and Theoretical NMR Study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3).[4] [Link]

  • Murcko, M. A., & DiPaola, R. A. (1992). Ab initio study of the conformational properties of 3-fluoro- and 4-fluoropiperidine. Journal of the American Chemical Society, 114(25), 10010–10015. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of 4-Cyclopropyl-4-fluoropiperidine hydrochloride . This specific scaffold presents unique challenges and opportunities in drug design: the gem-disubstitution at the C4 position introduces steric bulk and conformational rigidity (Thorpe-Ingold effect), while the fluorine atom modulates basicity and lipophilicity.

We present two primary methodologies:

  • Method A (Direct Nucleophilic Substitution): Ideal for primary alkyl halides and benzyl halides.

  • Method B (Reductive Amination): Ideal for introducing secondary alkyl groups or when avoiding over-alkylation is critical.

Both protocols are designed as "self-validating" systems, incorporating specific analytical checkpoints to ensure reaction integrity.

Chemical Context & Mechanistic Insight

Substrate Analysis[1][2]
  • Structure: The piperidine ring is substituted at C4 with both a cyclopropyl group and a fluorine atom.

  • Electronic Effect: The C4-fluorine exerts a through-bond inductive electron-withdrawing effect ($ -I $). While distal to the nitrogen, this slightly lowers the pKa of the amine (estimated pKa ~9.5–10.0) compared to unsubstituted piperidine (pKa ~11.2). Consequently, the nucleophilicity is slightly attenuated, requiring efficient acid scavenging.

  • Steric Effect: The 4,4-disubstitution favors a chair conformation to minimize 1,3-diaxial interactions. The cyclopropyl group is significantly bulkier than fluorine; however, being distal to the nitrogen, it does not sterically hinder the N-alkylation site directly. Its primary impact is on the solubility profile (increased lipophilicity).

The HCl Salt Factor

The starting material is supplied as a hydrochloride salt.

  • Requirement: The amine must be "free-based" to act as a nucleophile.

  • Strategy: Our protocols utilize in situ neutralization. This eliminates the need for a separate extraction step, reducing solvent waste and handling time.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific electrophile.

MethodSelection Start Target Electrophile? AlkylHalide Alkyl/Benzyl Halide (R-X) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl Primary Primary Halide (e.g., Benzyl-Br, Et-I) AlkylHalide->Primary Secondary Secondary Halide (e.g., Isopropyl-Br) AlkylHalide->Secondary MethodB Method B: Reductive Amination Carbonyl->MethodB MethodA Method A: Direct Alkylation (SN2) Primary->MethodA Preferred Secondary->MethodA Possible (Slow) Secondary->MethodB Better Route (via Ketone)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on the available electrophile.

Protocol A: Direct Nucleophilic Substitution (SN2)

Scope: Synthesis of tertiary amines using primary alkyl halides, benzyl halides, or active sulfonates (mesylates/tosylates).

Reagents & Materials
  • Substrate: 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv).

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv). Note: Use slight excess to drive completion.

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (3.0 equiv).
    
    • Why: 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the H-X byproduct; 1 equiv acts as a buffer.

  • Solvent: Acetonitrile (MeCN), anhydrous.[1]

    • Why: Polar aprotic, facilitates SN2, easily removed. DMF is an alternative if solubility is an issue.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides or bromides (Finkelstein acceleration).

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv) and anhydrous

    
      (3.0 equiv).
    
  • Solvation: Add Acetonitrile (concentration ~0.1 M to 0.2 M). Stir at room temperature for 15 minutes.

    • Observation: The suspension will become milky. Gas evolution (

      
      ) indicates successful free-basing.
      
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If the halide is a solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction:

    • Reactive Halides (Benzyl/Allyl): Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Unreactive Halides (Alkyl Chlorides): Heat to reflux (80 °C) for 12–24 hours.

  • Checkpoint 1 (TLC/LCMS): Monitor consumption of the secondary amine.

    • LCMS:[2] Look for

      
       (Product) and disappearance of 
      
      
      
      (Substrate, m/z ~144 for free base).
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the pad with MeCN or EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][3]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination

Scope: Synthesis of tertiary amines using aldehydes or ketones. This method avoids the risk of quaternary ammonium salt formation (over-alkylation) common with reactive alkyl halides.

Reagents & Materials
  • Substrate: 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (2.0 – 3.0 equiv).
    
    • Why: STAB is milder than

      
       and 
      
      
      
      . It selectively reduces the iminium ion over the carbonyl.
  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv).

    • Crucial: Only enough base is needed to neutralize the HCl salt. Excess base can inhibit the protonation of the imine, slowing reduction.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, usually required for ketones.

Step-by-Step Procedure
  • Free-Basing: In a vial, dissolve 4-Cyclopropyl-4-fluoropiperidine HCl (1.0 equiv) in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 minutes.

  • Imine Formation: Add the Aldehyde/Ketone (1.2 equiv).

    • If using a ketone: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir for 30–60 minutes at Room Temperature.

  • Reduction: Add STAB (

    
    ) (2.5 equiv) in one portion.
    
    • Safety: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Checkpoint 2 (Sampling): Aliquot 50 µL into MeOH for LCMS.

    • Success: Mass corresponds to

      
      .
      
  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 20 minutes to quench borate complexes.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, verify the product using these orthogonal data points.

MethodDiagnostic FeatureExpected Change vs. Starting Material
1H NMR N-H ProtonDisappearance: The broad singlet (typically

2.0–4.0 ppm depending on salt/solvent) must vanish.
1H NMR

-Protons
Shift: Protons adjacent to the nitrogen (C2/C6) will shift upfield/downfield depending on the R-group shielding.
19F NMR C4-FluorineShift: The fluorine signal (typically

-130 to -160 ppm) is sensitive to long-range conformational changes. Expect a shift of 0.5 – 2.0 ppm upon N-alkylation.
LCMS Molecular IonMass shift corresponding to

(minus H).
Workflow Visualization

Workflow Start Start: 4-Cyclopropyl-4-fluoropiperidine HCl Neutralization Neutralization (Base + Solvent) Start->Neutralization + DIPEA/K2CO3 Reaction Reaction (Reagent Addition) Neutralization->Reaction + Electrophile QC1 Checkpoint: LCMS/TLC (Is SM consumed?) Reaction->QC1 QC1->Reaction No (Add heat/time) Quench Quench & Workup QC1->Quench Yes Analysis Validation: 1H NMR, 19F NMR Quench->Analysis

Figure 2: Experimental workflow with integrated quality control checkpoints.

Safety & Handling

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Handle waste accordingly.

  • Alkylating Agents: Alkyl halides are potential carcinogens and strong irritants. Use in a fume hood.

  • STAB: Releases acetic acid upon hydrolysis. Avoid contact with strong acids which can generate diborane (toxic/flammable).

References

  • General N-Alkylation of Piperidines

    • Title: Procedure for N-alkyl
    • Source: ResearchG
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination, and How It Works[4][5][6][7][8][9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Conformational Effects of Fluorine in Piperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference
    • Source: ResearchG
    • URL:[Link]

  • Properties of 4-Fluoropiperidine HCl

    • Title: 4-Fluoropiperidine hydrochloride Product Page[7][10][11]

    • Source: Sigma-Aldrich[11]

Sources

Application Notes & Protocols: The Strategic Application of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride in PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the use of 4-Cyclopropyl-4-fluoropiperidine hydrochloride as a pivotal precursor for synthesizing Positron Emission Tomography (PET) radiotracers. We explore the strategic rationale behind its molecular design, present detailed protocols for fluorine-18 radiolabeling, and outline essential quality control procedures. This document is intended for researchers, radiochemists, and drug development professionals dedicated to advancing molecular imaging, particularly within the neurosciences.

Introduction: A Privileged Scaffold for Advanced PET Tracer Design

The piperidine ring is a foundational structural motif in medicinal chemistry, renowned for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for targeting a vast array of biological receptors, particularly within the central nervous system (CNS).

The derivatization of this scaffold into 4-Cyclopropyl-4-fluoropiperidine offers a sophisticated tool for PET tracer development. The incorporation of a cyclopropyl group is a deliberate design choice to address common challenges in drug discovery.[2][3][4] This small, strained ring system can significantly enhance metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, it introduces conformational rigidity, which can lead to more favorable, lower-entropy binding to target proteins and can be used to fine-tune lipophilicity, a critical factor for blood-brain barrier penetration.[2][6]

When combined with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a near-ideal half-life (109.8 minutes) for PET imaging, this scaffold becomes a powerful precursor for creating novel imaging agents.[7] This guide will detail the practical steps required to leverage this advanced building block for the synthesis of next-generation PET tracers.

Precursor Specifications and Handling

4-Cyclopropyl-4-fluoropiperidine hydrochloride serves as the non-radioactive ("cold") standard and is the foundational structure upon which a radiolabeling precursor is built. The success of any radiosynthesis is contingent on the quality of the starting materials.

Table 1: Physicochemical Properties of 4-Cyclopropyl-4-fluoropiperidine hydrochloride

PropertyValue
Molecular Formula C₈H₁₅ClFN
Molecular Weight 179.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO

Guidelines for Handling and Storage:

  • Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. The hydrochloride salt is hygroscopic.

  • Purity: Ensure a chemical and chiral purity of >98% for the precursor used in radiosynthesis to prevent the formation of difficult-to-separate chemical and radiochemical impurities.

  • Safety: Handle using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Radiolabeling Strategy: Automated Nucleophilic ¹⁸F-Fluorination

The introduction of fluorine-18 is most efficiently achieved via a nucleophilic substitution (S_N2) reaction. This process involves reacting a precursor, which has been modified to include a good leaving group (e.g., mesylate, tosylate), with activated [¹⁸F]fluoride.[8][9] Modern PET tracer production relies heavily on automated synthesis modules to ensure reproducibility, operator safety, and compliance with current Good Manufacturing Practice (cGMP) guidelines.[10][11][12][13]

Diagram 1: Automated Radiosynthesis Workflow

G cluster_0 1. [¹⁸F]Fluoride Production & Activation cluster_1 2. Radiosynthesis cluster_2 3. Purification & Formulation Cyclotron [¹⁸O]H₂O Target Irradiation in Cyclotron QMA_Trap Trap [¹⁸F]F⁻ on QMA Cartridge Cyclotron->QMA_Trap Elution_Drying Elute with K₂CO₃/K₂.₂.₂ Azeotropic Drying QMA_Trap->Elution_Drying Precursor Add Labeling Precursor (e.g., Tosylate in ACN/DMSO) Reaction Nucleophilic Substitution (Heat, 10-15 min) Precursor->Reaction HPLC Semi-Preparative HPLC Purification Reaction->HPLC Crude Product SPE Solid-Phase Extraction (SPE) Reformulation HPLC->SPE Final_QC Final Formulation in Sterile Saline & QC SPE->Final_QC

Caption: High-level workflow for automated ¹⁸F-radiotracer synthesis.

Detailed Protocol: Synthesis of a [¹⁸F]4-Cyclopropyl-4-fluoropiperidine-based Tracer

This protocol describes a two-phase process: the initial synthesis of a suitable labeling precursor, followed by the automated radiosynthesis.

Phase 1: Synthesis of the Tosylate Precursor (Non-Radioactive)

Causality: A hydroxyl group is a poor leaving group for nucleophilic substitution. It must be converted into a more reactive species, such as a tosylate, to facilitate efficient displacement by the [¹⁸F]fluoride ion.[14][15][16] A Boc-protecting group is used on the piperidine nitrogen to prevent side reactions during this step.

  • Dissolution: Dissolve N-Boc-4-cyclopropyl-4-hydroxypiperidine (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in DCM.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure N-Boc-4-cyclopropyl-4-tosyloxypiperidine precursor.

Phase 2: Automated ¹⁸F-Radiosynthesis

  • [¹⁸F]Fluoride Trapping and Activation:

    • Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module.

    • Trap the [¹⁸F]F⁻ on a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

    • Elute the [¹⁸F]F⁻ into the reaction vessel using an aqueous acetonitrile solution containing Kryptofix 2.2.2 (K₂.₂.₂) and potassium carbonate (K₂CO₃).

    • Perform azeotropic drying by heating the vessel under vacuum with a nitrogen stream to remove all water. This step is critical as water will solvate the fluoride ion and significantly reduce its nucleophilicity.

  • Nucleophilic Fluorination:

    • Add a solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile or DMSO to the dried, activated [¹⁸F]F⁻ complex.

    • Seal the reaction vessel and heat to 110-130°C for 10-15 minutes.

  • Deprotection:

    • After cooling, add hydrochloric acid (e.g., 2 M HCl) to the reaction vessel.

    • Heat the mixture to 90-100°C for 5 minutes to remove the Boc protecting group.

  • Purification and Formulation:

    • Neutralize the reaction mixture and dilute with the HPLC mobile phase.

    • Inject the crude mixture onto a semi-preparative C18 HPLC column to isolate the [¹⁸F]-labeled product from the unreacted precursor and other impurities.

    • Collect the radioactive peak corresponding to the desired product.

    • Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®).

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol, followed by sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Diagram 2: Key Chemical Transformations

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Deprotection Start N-Boc-4-cyclopropyl- 4-hydroxypiperidine Precursor N-Boc-4-cyclopropyl- 4-tosyloxypiperidine Start->Precursor TsCl, Et₃N Fluorination [¹⁸F]N-Boc-4-cyclopropyl- 4-fluoropiperidine Precursor->Fluorination [¹⁸F]F⁻, K₂.₂.₂, K₂CO₃ Heat Final_Product [¹⁸F]4-Cyclopropyl- 4-fluoropiperidine Fluorination->Final_Product HCl, Heat

Caption: Reaction scheme for precursor synthesis and final radiolabeling.

Quality Control for Clinical Translation

For any radiopharmaceutical intended for human use, stringent quality control (QC) is mandatory to ensure patient safety and data integrity.[8][17][18][19][20] All tests must be performed according to established pharmacopeia guidelines (e.g., USP, EP).

Table 2: Quality Control Specifications for a PET Radiopharmaceutical

QC TestSpecificationMethodRationale
Identity Retention time matches cold standardAnalytical HPLCConfirms the correct compound was synthesized.
Radiochemical Purity ≥ 95%Analytical HPLC (w/ radiodetector)Ensures radioactivity is associated with the desired tracer, not impurities.
Radionuclidic Purity ≥ 99.5% (¹⁸F peak at 511 keV)Gamma Ray SpectroscopyConfirms the absence of other radioactive isotopes.
pH 4.5 - 7.5pH meter or calibrated stripsEnsures the final product is safe for intravenous injection.
Residual Solvents Ethanol < 5000 ppm; ACN < 410 ppmGas Chromatography (GC)Limits exposure to potentially toxic organic solvents from the synthesis.
Bacterial Endotoxins < 175 EU / max patient doseLimulus Amebocyte Lysate (LAL)Prevents pyrogenic (fever-inducing) reactions in patients.
Sterility No microbial growthDirect inoculation or membrane filtrationConfirms the final product is free from microbial contamination.

Potential Imaging Applications

PET tracers derived from the 4-cyclopropyl-4-fluoropiperidine scaffold are prime candidates for imaging key targets in the CNS, where dysfunction is implicated in numerous neurological and psychiatric disorders.

  • Dopamine Transporter (DAT): DAT imaging is a cornerstone in the differential diagnosis of Parkinsonian syndromes.[21][22][23][24] A tracer based on this scaffold could offer improved metabolic stability and imaging characteristics compared to existing agents.

  • Serotonin Transporter (SERT): SERT is a primary target in the study and treatment of major depressive disorder, anxiety, and other mood disorders.[25][26][27][28] PET allows for the in-vivo quantification of SERT levels and occupancy by therapeutic drugs.[27]

  • Sigma-1 (σ₁) Receptors: These receptors are involved in a wide range of cellular functions and are being investigated as targets in neurodegenerative diseases like Alzheimer's, psychiatric disorders, and pain.[29] Spirocyclic piperidines are a known class of potent σ₁ receptor ligands.[29]

References

  • Title: The piperidine ring is a versatile and privileged scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Review of 18F-FDG Synthesis and Quality Control Source: PMC - NIH URL: [Link]

  • Title: Automated Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan ([18F]FETrp) for PET Imaging of Cancer in Humans Source: PMC - NIH URL: [Link]

  • Title: PET imaging of the brain serotonin transporters (SERT) with N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine (4-[18F]-ADAM) in humans: a preliminary study Source: PubMed URL: [Link]

  • Title: Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use Source: NIH URL: [Link]

  • Title: Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals Source: IAEA URL: [Link]

  • Title: The serotonin transporter in psychiatric disorders: insights from PET imaging Source: PubMed URL: [Link]

  • Title: Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne Source: PMC - NIH URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals Source: ResearchGate URL: [Link]

  • Title: The utility of PET imaging in depression Source: Frontiers URL: [Link]

  • Title: Imaging of Dopamine Transporter in Rodents Using PET and SPECT Source: Charles River URL: [Link]

  • Title: Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination Source: PMC - NIH URL: [Link]

  • Title: [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System Source: MDPI URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Review of 18F-FDG Synthesis and Quality Control Source: PMC - NIH URL: [Link]

  • Title: PET Scans Detect Lower Levels of Serotonin in People With Mild Cognitive Impairment Source: Applied Radiology URL: [Link]

  • Title: Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination Source: PubMed URL: [Link]

  • Title: Manufacture of sterile radiopharmaceuticals labelled with fluorine-18 Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease Source: Neurology.org URL: [Link]

  • Title: Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? Source: PubMed URL: [Link]

  • Title: Automation: PET Radiotracer Synthesis Protocol: Clinical Production Source: JoVE URL: [Link]

  • Title: Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 Source: Semantic Scholar URL: [Link]

  • Title: Automated radiosynthesis of [18F]FMPEP-d2 for cannabinoid receptor PET imaging Source: PMC - NIH URL: [Link]

  • Title: Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison Source: NIH URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]

Sources

Application Note: Elucidating the Fragmentation Behavior of 4-Cyclopropyl-4-fluoropiperidine Hydrochloride via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a heterocyclic amine scaffold that incorporates three key structural motifs: a piperidine ring, a cyclopropyl group, and a fluorine atom. The piperidine moiety is a ubiquitous feature in many pharmaceuticals, and understanding its substitution patterns is crucial for drug design and metabolism studies.[1] The inclusion of a cyclopropyl ring and a fluorine atom introduces unique chemical properties and potential metabolic pathways that necessitate robust analytical characterization. Mass spectrometry, particularly with tandem capabilities (MS/MS), is an indispensable tool for the structural elucidation of such novel chemical entities.[2] This application note details the expected fragmentation patterns of 4-Cyclopropyl-4-fluoropiperidine and provides a validated protocol for its analysis.

The ionization of organic molecules in a mass spectrometer, typically through methods like electrospray ionization (ESI) or electron ionization (EI), renders them energetically unstable.[3] This instability leads to the molecule breaking apart into smaller, charged fragments. The pattern of this fragmentation is highly reproducible and serves as a "fingerprint" for the molecule's structure.[4] In this study, we will focus on ESI, a soft ionization technique that typically generates a protonated molecular ion ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) to induce fragmentation.[1]

Predicted Fragmentation Pathways: A Mechanistic Rationale

The fragmentation of 4-Cyclopropyl-4-fluoropiperidine is predicted to be driven by the interplay of its functional groups. The basic nitrogen of the piperidine ring is the most likely site of protonation in ESI.[1] The subsequent fragmentation will be influenced by the stability of the resulting fragment ions, with pathways that lead to more stable carbocations being favored.[3][5]

Key predicted fragmentation pathways for the protonated molecule ([M+H]⁺) include:

  • α-Cleavage: A hallmark of piperidine derivative fragmentation, this involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] This can result in the loss of the cyclopropyl group or other ring fragments, leading to the formation of a stable iminium ion.[1]

  • Ring Opening and Fission: The protonated piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions.[1]

  • Loss of HF: The presence of the fluorine atom introduces the possibility of neutral loss of hydrogen fluoride (HF).

  • Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring may undergo fragmentation, although this is often less favorable than cleavage adjacent to the heteroatom.[6]

The following diagram illustrates the proposed major fragmentation pathways for 4-Cyclopropyl-4-fluoropiperidine.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ 4-Cyclopropyl-4-fluoropiperidine m/z = 144.11 Fragment1 Loss of C3H5 (cyclopropyl radical) [M+H - C3H5]⁺ m/z = 103.08 Precursor->Fragment1 α-Cleavage Fragment2 Loss of HF [M+H - HF]⁺ m/z = 124.10 Precursor->Fragment2 Neutral Loss Fragment3 Ring Opening & Loss of C2H4 [M+H - C2H4]⁺ m/z = 116.08 Precursor->Fragment3 Ring Fission experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Weigh Weigh Dissolve Dissolve Weigh->Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject LC_Separation LC_Separation Inject->LC_Separation C18 Column ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Positive Mode MS1_Scan MS1_Scan ESI_Ionization->MS1_Scan Precursor Ion Selection CID CID MS1_Scan->CID Collision Cell MS2_Scan MS2_Scan CID->MS2_Scan Fragment Ion Detection

Sources

"purification methods for 4-Cyclopropyl-4-fluoropiperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of gem-disubstituted fluoropiperidines, specifically 4-Cyclopropyl-4-fluoropiperidine hydrochloride , presents a unique challenge in process chemistry: the suppression and removal of the elimination byproduct, 4-cyclopropyl-1,2,3,6-tetrahydropyridine. This Application Note outlines a multi-stage purification protocol that prioritizes the separation of the N-protected intermediate prior to salt formation. We demonstrate that reactive crystallization alone is often insufficient for pharmaceutical-grade purity (>98%) due to the isomorphic nature of the alkene impurity salts. This guide provides a validated workflow combining flash chromatography of the Boc-intermediate with controlled HCl salt precipitation.

Introduction & Chemical Context

The 4-fluoro-4-alkylpiperidine motif is a critical pharmacophore in medicinal chemistry, often serving as a metabolically stable bioisostere for tertiary alcohols or ketones in GPCR antagonists (e.g., MCH1, CCR2) [1]. However, the introduction of fluorine into the sterically crowded 4-position (typically via DAST or Deoxo-Fluor treatment of the alcohol) competes with E1/E2 elimination pathways.

The Critical Challenge: The boiling points and solubility profiles of the target 4-Cyclopropyl-4-fluoropiperidine (1) and its elimination impurity, 4-cyclopropyl-1,2,3,6-tetrahydropyridine (2) , are remarkably similar. Once the amine is deprotected and converted to the hydrochloride salt, the crystal lattices of (1) and (2) can co-crystallize, making downstream purification difficult and yield-destructive.

Core Strategy:

  • Phase 1: Chromatographic purification of the N-Boc protected precursor (where polarity differences are maximized).

  • Phase 2: Controlled deprotection and reactive crystallization.

  • Phase 3: Solvent-mediated trituration (Polishing).

Impurity Profile & Fate Mapping

Before initiating purification, it is essential to understand the structural relationship between the product and its major impurity.

ImpurityFate Alcohol N-Boc-4-cyclopropyl- 4-hydroxypiperidine Fluorination Fluorination (DAST/Deoxo-Fluor) Alcohol->Fluorination TargetBoc Target (Boc): N-Boc-4-fluoro- 4-cyclopropylpiperidine Fluorination->TargetBoc SN1/SN2 ImpurityBoc Impurity (Boc): N-Boc-4-cyclopropyl- 1,2,3,6-tetrahydropyridine Fluorination->ImpurityBoc E1 Elimination Deprotection HCl Deprotection TargetBoc->Deprotection ImpurityBoc->Deprotection TargetSalt FINAL PRODUCT: HCl Salt Deprotection->TargetSalt ImpuritySalt IMPURITY: Alkene HCl Salt Deprotection->ImpuritySalt

Figure 1: Reaction pathway showing the divergence of the target fluoro-compound and the alkene elimination impurity.

Detailed Purification Protocols

Protocol A: Purification of the N-Boc Intermediate (Mandatory Pre-Step)

Rationale: The lipophilicity difference (


logP) between the fluorinated Boc-intermediate and the alkene Boc-intermediate is sufficient for separation on silica gel. This is the "Gatekeeper" step.

Materials:

  • Crude reaction mixture (post-fluorination workup).

  • Stationary Phase: Silica Gel (230-400 mesh) or C18 (if using Reverse Phase).

  • Eluent A: Hexanes (or Heptane).

  • Eluent B: Ethyl Acetate (EtOAc).

Procedure:

  • Sample Loading: Dissolve the crude oil in minimum Dichloromethane (DCM). Adsorb onto silica gel (1:2 ratio w/w) and evaporate to dryness to create a "dry load" cartridge. This prevents band broadening.

  • Gradient Setup:

    • 0–5% EtOAc/Hexane (2 CV - Column Volumes): Elute non-polar residues.

    • 5–15% EtOAc/Hexane (10 CV): Critical Window. The alkene impurity typically elutes before the fluoro-target due to lack of the polar C-F bond dipole.

    • 15–30% EtOAc/Hexane: Elute the target N-Boc-4-cyclopropyl-4-fluoropiperidine.

  • Fraction Analysis: Spot fractions on TLC. Visualize using KMnO4 stain (alkene impurity will stain brown instantly; fluoro-compound stains slowly or requires Iodine).

  • Pool & Concentrate: Collect pure fractions.

    • Target Criteria: >97% purity by HPLC (210 nm) before proceeding to deprotection.

Protocol B: Reactive Crystallization (Salt Formation)

Rationale: Controlled precipitation ensures the HCl salt forms a defined crystal lattice, rejecting residual organic impurities into the mother liquor.

Materials:

  • Purified N-Boc intermediate (from Protocol A).

  • 4M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Procedure:

  • Dissolution: Dissolve the N-Boc intermediate (1.0 eq) in

    
     (5 volumes relative to mass). Cool to 0°C under 
    
    
    
    .
  • Acid Addition: Add 4M HCl in Dioxane (3.0 eq) dropwise over 20 minutes. Maintain temperature <10°C.

    • Note: Gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Aging: Allow the slurry to warm to Room Temperature (20–25°C) and stir for 3 hours. A white precipitate should form.

  • Filtration: Filter the solids using a sintered glass funnel (Porosity 3) under inert atmosphere (the salt can be hygroscopic).

  • Wash: Wash the cake 2x with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Post-Synthetic Trituration (The "Polisher")

Rationale: If the final salt contains 1-3% alkene impurity, recrystallization is risky due to yield loss. Trituration (washing the solid without fully dissolving it) is preferred.

Solvent System: Isopropanol (IPA) / Isopropyl Acetate (IPAc).

Procedure:

  • Suspend the crude HCl salt in IPAc (10 volumes).

  • Heat to 50°C (slurry, do not dissolve).

  • Add IPA dropwise until the solvent capability increases slightly, but the solid remains suspended.

  • Stir at 50°C for 1 hour.

  • Cool slowly to 0°C.

  • Filter and dry. The alkene salt is generally more soluble in the organic mother liquor than the fluoro-salt.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must verify the absence of the alkene.

Table 1: Analytical Markers

FeatureTarget: 4-Cyclopropyl-4-fluoropiperidine HClImpurity: Elimination Product (Alkene)
1H NMR (DMSO-d6) Cyclopropyl signals:

0.3-0.6 ppm (complex multiplet). No vinylic protons.
Distinct vinylic proton at

5.3-5.6 ppm (triplet or broad s).
19F NMR Sharp singlet/multiplet around -160 to -175 ppm (depending on ref).Silent (No Signal).
LC-MS (ESI+) M+H = 144.1M+H = 124.1 (Mass difference of 20 Da is diagnostic).

Validation Check: Run a


F NMR. If you see the fluorine signal, you have the product. Then run 

NMR; if you see a peak at ~5.4 ppm, you failed to remove the alkene. The integration ratio of the vinylic proton to the cyclopropyl protons is the definitive purity metric.

Process Workflow Diagram

PurificationWorkflow Start Crude Fluorination Mix (Contains Boc-Target + Boc-Alkene) Step1 Step 1: Flash Chromatography (Silica, Hex/EtOAc) Separates Boc-Alkene from Boc-Target Start->Step1 Check1 Purity Check (TLC/HPLC) Is Alkene < 1%? Step1->Check1 Repurify Re-column or Reverse Phase (C18) Check1->Repurify No Step2 Step 2: Deprotection (HCl/Dioxane in Et2O) Check1->Step2 Yes Repurify->Check1 Step3 Step 3: Filtration & Wash (MTBE Wash removes trace organics) Step2->Step3 FinalCheck Final QC (1H & 19F NMR) Pass? Step3->FinalCheck Triturate Protocol C: Trituration (IPAc/IPA slurry) FinalCheck->Triturate No (Alkene present) Success RELEASE LOT >98% Purity FinalCheck->Success Yes Triturate->FinalCheck

Figure 2: Decision tree and workflow for the purification of 4-cyclopropyl-4-fluoropiperidine HCl.

References

  • Patent: Ye, F. et al. (2009). Melanin Concentrating Hormone Receptor-1 Antagonists. WO 2009/055917 A1. (Describes the synthesis and use of 4-fluoro-4-cyclopropylpiperidine derivatives).

  • Patent: Stamford, A. et al. (2008). MCH-1 Antagonists for the Treatment of Obesity. WO 2008/036663. (Details the fluorination of N-Boc-piperidin-4-ols and subsequent deprotection).

  • Literature: Rosen, J. et al. (2004). Synthesis of 4,4-Disubstituted Piperidines via Fluorination. Journal of Medicinal Chemistry. (General methodology for gem-fluoro-alkyl piperidines). [1]

  • Chemical Data: PubChem Compound Summary for 4-Fluoropiperidine (Analogous structure data). [1]

Sources

Application Notes and Protocols: The Use of 4-Cyclopropyl-4-fluoropiperidine as a Scaffold in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Modern Scaffold for Navigating Chemical Space

In the landscape of contemporary medicinal chemistry, the piperidine ring remains one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals.[1] Its ubiquity stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for presenting substituents in a defined three-dimensional arrangement. However, the drive to develop novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of more sophisticated and nuanced molecular architectures. The 4-cyclopropyl-4-fluoropiperidine scaffold has emerged as a compelling building block in this pursuit, strategically combining the unique properties of both a cyclopropyl group and a fluorine atom at a quaternary center.

This technical guide provides a comprehensive overview of the synthesis and potential applications of the 4-cyclopropyl-4-fluoropiperidine scaffold. We will delve into the rationale behind its design, propose a detailed synthetic protocol, and explore its utility in the development of next-generation therapeutics.

The Scientific Rationale: A Union of Favorable Properties

The strategic incorporation of a cyclopropyl group and a fluorine atom at the 4-position of a piperidine ring is a deliberate design choice aimed at synergistically modulating multiple molecular properties.

The Cyclopropyl Moiety: A Bioisostere with Conformational Rigidity

The cyclopropyl group is a well-established bioisostere for various functionalities, including isopropyl groups, alkenes, and even aromatic rings.[2][3] Its inclusion in a molecule can lead to several advantageous effects:

  • Metabolic Stability: The replacement of a metabolically labile group with a cyclopropyl ring often enhances metabolic stability.[3]

  • Conformational Constraint: The rigid nature of the cyclopropyl ring can lock in a bioactive conformation, potentially increasing binding affinity for a biological target.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably impact lipophilicity and pKa.[3]

The Fluorine Atom: A Subtle yet Powerful Influencer

The strategic placement of fluorine in drug candidates is a widely employed strategy to fine-tune their properties.[4][5] A fluorine atom at the 4-position of a piperidine ring can:

  • Modulate Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel liability.[1]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolism.[5]

  • Influence Conformation: The stereoelectronic effects of the C-F bond can influence the conformational preference of the piperidine ring.

  • Improve Membrane Permeability: In some cases, the introduction of fluorine can enhance a molecule's ability to cross cell membranes.

By combining these two moieties at a single quaternary center, the 4-cyclopropyl-4-fluoropiperidine scaffold offers a unique and powerful tool for medicinal chemists to explore novel chemical space and address key drug discovery challenges.

Proposed Synthetic Protocol for 4-Cyclopropyl-4-fluoropiperidine

Overall Synthetic Scheme

G A N-Protected-4-piperidone B N-Protected-4-cyclopropyl-4-hydroxypiperidine A->B Cyclopropyl Grignard or Cyclopropyllithium C N-Protected-4-cyclopropyl-4-fluoropiperidine B->C Deoxyfluorination (DAST, Deoxo-Fluor®) D 4-Cyclopropyl-4-fluoropiperidine C->D N-Deprotection

A proposed synthetic workflow for 4-Cyclopropyl-4-fluoropiperidine.

Step 1: Synthesis of N-Protected-4-cyclopropyl-4-hydroxypiperidine

This step involves the nucleophilic addition of a cyclopropyl organometallic reagent to a commercially available N-protected 4-piperidone. The choice of protecting group (e.g., Boc, Cbz) will depend on the downstream reaction conditions and the desired final product.

  • Reagents and Materials:

    • N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)

    • Cyclopropylmagnesium bromide (or cyclopropyllithium)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Magnesium sulfate (or sodium sulfate)

    • Argon or Nitrogen atmosphere

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropylmagnesium bromide in THF dropwise to the stirred solution of the piperidone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired N-protected-4-cyclopropyl-4-hydroxypiperidine.

Step 2: Fluorination to N-Protected-4-cyclopropyl-4-fluoropiperidine

The tertiary alcohol is then converted to the corresponding fluoride using a deoxyfluorination reagent.

  • Reagents and Materials:

    • N-Protected-4-cyclopropyl-4-hydroxypiperidine

    • Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Argon or Nitrogen atmosphere

  • Protocol:

    • Dissolve the N-protected-4-cyclopropyl-4-hydroxypiperidine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST or Deoxo-Fluor® dropwise to the stirred solution.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-protected-4-cyclopropyl-4-fluoropiperidine.

Step 3: N-Deprotection to Yield 4-Cyclopropyl-4-fluoropiperidine

The final step is the removal of the nitrogen protecting group to afford the free piperidine. The choice of deprotection conditions will depend on the protecting group used.

  • Reagents and Materials (for a Boc group):

    • N-Boc-4-cyclopropyl-4-fluoropiperidine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

    • Dichloromethane (DCM) or Dioxane

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

  • Protocol (for Boc deprotection with TFA):

    • Dissolve the N-Boc-4-cyclopropyl-4-fluoropiperidine in DCM.

    • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., NaOH).

    • Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 4-cyclopropyl-4-fluoropiperidine. The product may be further purified by distillation or crystallization of its salt.

Applications in Drug Discovery and Development

The 4-cyclopropyl-4-fluoropiperidine scaffold is a valuable building block for the synthesis of novel bioactive molecules across various therapeutic areas. Its unique combination of properties makes it particularly well-suited for targets where precise conformational control and modulation of basicity are critical for activity and selectivity.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The ability to fine-tune pKa is crucial for optimizing brain penetration and minimizing off-target effects of CNS-active compounds. The conformational rigidity imparted by the cyclopropyl group can also enhance selectivity for specific receptor subtypes. For instance, fluorinated cyclopropane derivatives have been explored as selective serotonin 2C (5-HT2C) receptor agonists.[5]

  • Oncology: The piperidine nucleus is a common feature in many kinase inhibitors. The 4-cyclopropyl-4-fluoropiperidine scaffold could be used to develop novel inhibitors with improved metabolic stability and kinase selectivity.

  • Pain Management: 4,4-disubstituted piperidines have been investigated as potent analgesics.[6][7] The introduction of the cyclopropyl and fluorine moieties could lead to the discovery of new analgesics with improved side-effect profiles.

  • Infectious Diseases: The piperidine scaffold has been incorporated into various antiviral and antibacterial agents. The unique properties of this scaffold could be leveraged to overcome drug resistance and improve the pharmacokinetic properties of anti-infective agents.

Illustrative Derivatization Strategies

G A 4-Cyclopropyl-4-fluoropiperidine B N-Alkylation A->B R-X, Base C N-Arylation A->C Ar-X, Pd or Cu catalyst D Amide Coupling A->D RCOCl or RCOOH, Coupling agent E Reductive Amination A->E RCHO, Reducing agent

Common derivatization reactions for the 4-Cyclopropyl-4-fluoropiperidine scaffold.

The secondary amine of the 4-cyclopropyl-4-fluoropiperidine scaffold provides a convenient handle for a variety of synthetic transformations, allowing for the rapid generation of diverse chemical libraries.

Reaction TypeReagents and ConditionsResulting Moiety
N-Alkylation Alkyl halide (R-X), Base (e.g., K2CO3, Et3N)N-Alkylpiperidine
N-Arylation Aryl halide (Ar-X), Pd or Cu catalyst, BaseN-Arylpiperidine
Amide Coupling Acyl chloride (RCOCl) or Carboxylic acid (RCOOH) with a coupling agent (e.g., HATU, EDCI)N-Acylpiperidine
Reductive Amination Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN)N-Alkylpiperidine
Sulfonamide Formation Sulfonyl chloride (RSO2Cl), BaseN-Sulfonylpiperidine

Conclusion: A Scaffold with Significant Potential

The 4-cyclopropyl-4-fluoropiperidine scaffold represents a modern and highly valuable building block for drug discovery. Its rational design, which combines the advantageous properties of a cyclopropyl group and a fluorine atom at a quaternary center, offers medicinal chemists a powerful tool to address key challenges in lead optimization. The proposed synthetic protocol provides a clear and actionable starting point for the preparation of this scaffold, and its versatile derivatization chemistry opens the door to the creation of vast and diverse chemical libraries. As the demand for novel and improved therapeutics continues to grow, the strategic application of scaffolds such as 4-cyclopropyl-4-fluoropiperidine will undoubtedly play a crucial role in the future of drug development.

References

  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines have been a part of many investigational drug molecules. Journal of Medicinal Chemistry, 54(11), 3756-3772.
  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
  • Wasnaire, P., et al. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162-166.
  • Romero, J. A., et al. (2015). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 13(30), 8269–8279.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 643–647.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Fourmaintraux, E., et al. (2001). 4-aminopiperidine derivatives and their use as medicine.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Cristóbal, L. M., et al. (2013).
  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3514.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • Edmondson, S. D., et al. (2005). Cyclopropyl-fused pyrrolidine dipeptidyl peptidase IV inhibitors, their preparation methods and uses.
  • Gillis, E. P., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Giannerini, M., et al. (2022). Borylated Cyclopropanes as Spring-Loaded Entities: Access to Vicinal Tertiary and Quaternary Carbon Stereocenters in Acyclic Systems. Journal of the American Chemical Society, 144(36), 16466–16473.
  • Scientific Update. (2019).
  • Carr, A. A., et al. (1981). Piperidine derivatives.
  • Naeem, H., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1222, 128867.
  • Gouverneur, V., & Tredwell, M. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Ishizumi, K., et al. (2001). 4-substituted piperidine compound.
  • Romero, E., et al. (2024).
  • Drug Design Org. (n.d.). Bioisosterism.
  • Liu, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2356–2366.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 182-191.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cyclopropyl-4-fluoropiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-cyclopropyl-4-fluoropiperidine hydrochloride presents a classic "geminal disubstitution" challenge in medicinal chemistry.[1] The central difficulty lies in installing a fluorine atom at a sterically hindered tertiary center adjacent to a cyclopropyl group.[1]

The primary failure mode for this workflow is elimination (yielding the tetrahydropyridine alkene) rather than substitution (yielding the desired fluoride). The cyclopropyl group, while a valuable pharmacophore, stabilizes the carbocation intermediate, inadvertently lowering the activation energy for the unwanted E1 elimination pathway.

This guide provides a self-validating protocol to navigate these competing pathways, ensuring high purity and yield.

Module 1: Synthetic Pathway & Critical Control Points

The Validated Route

Do not attempt direct fluorination of a piperidine precursor without N-protection.[1] The basic amine will quench fluorinating agents (DAST/Deoxo-Fluor) and lead to complex mixtures.[1]

Standard Workflow:

  • Nucleophilic Addition:

    
    -Boc-4-piperidone + Cyclopropylmagnesium bromide 
    
    
    
    Tertiary Alcohol.[1]
  • Deoxofluorination: Tertiary Alcohol + DAST

    
     Tertiary Fluoride.[1]
    
  • Deprotection: Boc-Fluoride + HCl/Dioxane

    
     Final HCl Salt.[1]
    
Workflow Visualization

SynthesisPath Start N-Boc-4-piperidone Step1 Grignard Addition (CyclopropylMgBr) Start->Step1 Inter1 Intermediate A: 4-Cyclopropyl-4-hydroxypiperidine Step1->Inter1 CeCl3 additives prevent enolization Step2 Fluorination (DAST, -78°C) Inter1->Step2 Branch Pathway Divergence Step2->Branch Product Target: 4-Cyclopropyl-4-fluoropiperidine Branch->Product Kinetic Control (Substitution) Impurity Major Impurity: Tetrahydropyridine (Alkene) Branch->Impurity Thermodynamic Control (Elimination)

Figure 1: Reaction pathway showing the critical divergence between the desired substitution and the unwanted elimination.

Module 2: Troubleshooting The Grignard Step (Precursor Assembly)

User Issue: "I am getting low conversion of the ketone to the alcohol. I see starting material and some impurities, but the yield is <40%."

Root Cause: Piperidones are prone to enolization .[1] The basic Grignard reagent acts as a base, deprotonating the


-carbon of the ketone rather than attacking the carbonyl carbon.

The Solution: The Cerium Chloride Switch (Imamoto Conditions) You must increase the electrophilicity of the carbonyl while suppressing the basicity of the reagent.

  • Protocol Adjustment: Use anhydrous

    
    .
    
  • Mechanism: The Cerium(III) coordinates oxophilically to the ketone oxygen, activating it for attack.[1] It also transmetallates with the Grignard to form a less basic organocerium species.[1]

Optimized Protocol:

  • Dry

    
     at 140°C under high vacuum for 2 hours (Crucial: it must be a fine white powder, not a block).
    
  • Suspend in THF and stir for 2 hours.

  • Add CyclopropylMgBr at 0°C; stir for 1 hour to form the organocerium reagent.

  • Cool to -78°C and add

    
    -Boc-4-piperidone.
    

Module 3: The Fluorination Bottleneck (Elimination vs. Substitution)

User Issue: "After adding DAST, my LCMS shows a mass corresponding to [M-20] (loss of HF). I have mostly alkene."

Root Cause: This is the most difficult step.[1] The reaction proceeds via an alkoxyaminosulfur difluoride intermediate.[1][2]

  • The Trap: The cyclopropyl group stabilizes the developing carbocation at the C4 position (cyclopropylcarbinyl stabilization). This stabilization makes the leaving group "too good," promoting

    
     elimination to form the thermodynamically stable tetrahydropyridine alkene.[1]
    
Troubleshooting Matrix
VariableRecommendationScientific Rationale
Reagent DAST (Diethylaminosulfur trifluoride)Deoxo-Fluor is more thermally stable but often less reactive at the cryogenic temperatures required to suppress elimination.[1]
Temperature -78°C (Strict) High temps favor Elimination (

, high entropy).[1] Low temps favor Substitution (

-like tight ion pair collapse).[1]
Solvent DCM (Anhydrous) THF can coordinate to the sulfur species, reducing reactivity.[1] DCM is non-coordinating and supports the ion pair.[1]
Quench Sat.

(Cold)
An acidic quench can hydrolyze the Boc group or cause rearrangement of the sensitive tertiary fluoride.
Step-by-Step Rescue Protocol
  • Dissolve

    
    -Boc-4-cyclopropyl-4-hydroxypiperidine in anhydrous DCM (0.1 M).
    
  • Cool strictly to -78°C (Dry ice/Acetone).

  • Add DAST (1.5 equiv) dropwise over 20 minutes. Do not rush. A localized exotherm will trigger elimination immediately.[1]

  • Stir at -78°C for 2 hours.

  • Critical Decision: Monitor by TLC/LCMS before warming.[1]

    • If conversion is low: Allow to warm only to -40°C . Do not reach 0°C.

    • If alkene appears: Your alcohol was likely wet (water produces HF, which catalyzes elimination).[1]

Module 4: Deprotection & Salt Formation

User Issue: "My final product is a sticky gum, not a solid. It's very hygroscopic."

Root Cause: Fluorinated amine salts are notoriously hygroscopic.[1] Excess HCl or water retention prevents crystallization.[1]

The Fix:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (not water or methanol).[1]

  • Add 4N HCl in Dioxane (anhydrous).

  • Stir at RT.[1] The product should precipitate.[1]

  • Antisolvent Crash: If it doesn't precipitate, add anhydrous Diethyl Ether (

    
    ) dropwise until the cloud point is reached.[1]
    
  • Filtration: Filter under nitrogen. The solid is likely deliquescent; store in a desiccator immediately.

Visual Troubleshooting Guide (Logic Tree)

Troubleshooting Start Start: Fluorination Step Check1 Is Alkene > 10%? Start->Check1 Action1 Reduce Temp to -78°C Check DAST quality Check1->Action1 Yes Check2 Reaction Stalled? Check1->Check2 No Action2 Check Water Content (Karl Fischer) Action1->Action2 If persists Action3 Warm to -40°C (Do not exceed 0°C) Check2->Action3 Yes Check3 Sticky Gum Product? Check2->Check3 No (Complete) Action4 Triturate with Et2O/Hexane Lyophilize Check3->Action4 Yes

Figure 2: Decision tree for troubleshooting the critical fluorination and isolation steps.

References

  • DAST Mechanism & Elimination: Middleton, W. J.[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

  • Fluorination of Tertiary Alcohols: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

  • Cyclopropyl-Piperidine Scaffolds (Patent Literature): Reference to general synthesis of 4-substituted-4-fluoropiperidines via N-Boc intermediates.[1] WO 2008/030423 A1 (Merck & Co., Inc.).[1] "Piperidine Derivatives as MCH-1 Antagonists."

  • Prevention of Enolization (Cerium Chloride): Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

Sources

Technical Support Center: Cyclopropylamine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of Cyclopropylamines Under Acidic Conditions

Role: Senior Application Scientist | Audience: Drug Development & Process Chemists

Core Mechanism: The "Distal Bond" Vulnerability

The Scientist's Perspective: Many researchers assume that cyclopropylamines (CPAs) degrade in acid simply because of "ring strain" (~27.5 kcal/mol). This is an oversimplification that leads to incorrect troubleshooting.

In reality, the protonation of the amine to an ammonium species (


) creates a strong electron-withdrawing group (EWG). Unlike cyclopropanols or enamines, this ammonium group deactivates  the proximal bonds (C1-C2/C1-C3) toward electrophilic cleavage. However, it significantly weakens the distal bond (C2-C3) , making the ring susceptible to nucleophilic attack, particularly by halide ions (

,

).

Therefore, "acid instability" in CPAs is often actually nucleophile-assisted ring opening driven by the counter-ion, not just the proton.

Pathway Diagram: Distal Bond Cleavage

The following diagram illustrates the specific mechanism where the counter-ion drives the degradation.

CPA_Degradation CPA Cyclopropylamine (CPA) Protonation Acidic Protonation (+ H+) CPA->Protonation Ammonium Ammonium Species (CPA-NH3+) (Proximal Bonds Deactivated) Protonation->Ammonium Transition Distal Bond Weakening (C2-C3 Strain) Ammonium->Transition Inductive Effect RingOpen Ring Opening (SN2-like) Transition->RingOpen Nucleophile Nucleophilic Attack (Cl-, Br-, H2O) Nucleophile->RingOpen Attacks C2/C3 Product Gamma-Substituted Propylamine (Linear Impurity) RingOpen->Product Irreversible

Caption: The ammonium group directs nucleophilic attack to the distal carbons (C2/C3), leading to linear gamma-substituted impurities.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific spectral anomalies and process failures.

Scenario A: "I see a new impurity with Mass [M+36] or [M+80] in my LC-MS."
  • Diagnosis: Halide Incorporation.

  • The Cause: You are likely using HCl or HBr for salt formation or acidification. The chloride (+36 Da) or bromide (+80 Da) anion has acted as a nucleophile, opening the ring at the distal bond.

  • The Fix:

    • Switch Acids: Replace hydrohalic acids with non-nucleophilic acids like Sulfuric Acid (

      
      ) , Phosphoric Acid (
      
      
      
      )
      , or Methanesulfonic Acid (MsOH) .
    • Temperature Control: This reaction is temperature-dependent. Keep acid additions

      
      .
      
Scenario B: "My CPA salt is stable, but I lose assay during workup/drying."
  • Diagnosis: Thermal Degradation via Hofmann-like Elimination.

  • The Cause: While CPA salts are stable, trace amounts of free amine (if pH is not low enough) or specific counter-ions can promote elimination reactions upon heating, especially if the ring has other substituents (e.g., phenyl rings).

  • The Fix:

    • Lyophilization: Avoid rotary evaporation at high temperatures (

      
      ).
      
    • pH Check: Ensure the pH is distinctly acidic (< pH 2) to prevent the existence of the free amine species which is more prone to oxidative radical pathways.

Scenario C: "I see peaks corresponding to ring-opened ketones or aldehydes."
  • Diagnosis: Oxidative Radical Ring Opening (False "Acid" Positive).

  • The Cause: This is often mistaken for acid instability. Trace metals (Fe, Cu) in your acid or solvent can catalyze Single Electron Transfer (SET) oxidation of the amine, generating a radical cation that opens spontaneously.

  • The Fix:

    • Chelation: Add 1 mM EDTA to your aqueous buffers.

    • Degassing: Sparge solvents with Argon; oxygen promotes the radical chain mechanism.

Experimental Protocols: Validating Stability

Do not rely on generic forced degradation protocols. Use this targeted workflow to distinguish between acid sensitivity and nucleophilic sensitivity.

Protocol: Differential Acid Stress Testing

Objective: Determine if degradation is driven by


 (acidity) or 

(nucleophilicity).

Materials:

  • Acid A (Nucleophilic): 1N HCl

  • Acid B (Non-Nucleophilic): 1N

    
     or 
    
    
    
  • Solvent: Water/Acetonitrile (1:1)

  • Internal Standard: Benzophenone (inert to acid)

Step-by-Step:

  • Preparation: Dissolve CPA (10 mM) in solvent containing the Internal Standard.

  • Stress Condition A: Add 1N HCl (10 eq). Heat to

    
     for 4 hours.
    
  • Stress Condition B: Add 1N

    
     (10 eq). Heat to 
    
    
    
    for 4 hours.
  • Quenching: Cool to

    
    . Neutralize immediately with cold 
    
    
    
    buffer (pH 8). Do not store in acid.
  • Analysis: Inject on HPLC immediately.

Interpretation Table:

ObservationConclusionActionable Recommendation
Degradation in A & B Intrinsic Acid InstabilityThe CPA core is highly labile. Consider steric protection or electron-withdrawing substituents on the ring.
Degradation in A only Nucleophilic SusceptibilityThe ring is acid-stable but nucleophile-sensitive. Avoid HCl/HBr. Use Sulfate/Tosylate salts.
No Degradation StableThe molecule is robust. Any process issues are likely oxidative or workup-related.

FAQ: Common Pitfalls

Q: Can I use Trifluoroacetic Acid (TFA) for LC-MS analysis of CPAs? A: Generally, yes. Although TFA is acidic, the trifluoroacetate anion is a poor nucleophile compared to chloride. However, prolonged storage of CPAs in high concentrations of TFA can lead to trifluoroacetyl adducts. Always analyze fresh samples.

Q: Why does my CPA degrade faster in Methanol/HCl than Water/HCl? A: Solvolysis. Methanol acts as both a solvent and a nucleophile. In the presence of acid, methanol can attack the activated ring to form the methoxy-propylamine impurity. Use Acetonitrile (non-nucleophilic) as your co-solvent.

Q: Is the "Homoallylic Rearrangement" relevant here? A: Typically, no. The homoallylic rearrangement (ring opening to form a double bond) usually requires a carbocation at the


-position (cyclopropylcarbinyl cation). For a CPA, the nitrogen is directly on the ring. Upon protonation, you form an ammonium species, not a carbocation. Therefore, direct rearrangement to an allylamine is electronically unfavorable unless driven by radical conditions.

Decision Tree: Troubleshooting Workflow

Use this logic flow to identify the root cause of your degradation.

Troubleshooting_Tree Start Start: Degradation Observed in Acidic Conditions CheckMass Check LC-MS of Impurity Start->CheckMass MassShift Is there a Mass Shift? CheckMass->MassShift Plus36 Mass +36/+38 (Cl) or +80/+82 (Br) MassShift->Plus36 Yes (+Cl/Br) Plus18 Mass +18 (H2O) or +32 (MeOH) MassShift->Plus18 Yes (+Solvent) NoChange No Mass Change (Isomerization) MassShift->NoChange No Conclusion1 Nucleophilic Attack by Acid Anion ACTION: Switch to H2SO4/MsOH Plus36->Conclusion1 Conclusion2 Solvolysis ACTION: Change Solvent to ACN Plus18->Conclusion2 Conclusion3 Thermal/Radical Rearrangement ACTION: Add EDTA, Lower Temp NoChange->Conclusion3

Caption: Diagnostic logic to isolate the degradation source based on Mass Spectrometry data.

References

  • Dicationic Ring Opening Reactions

    • Title: Electrophilic ring opening of trans-2-phenylcyclopropylamine[1]•HCl occurs at the distal (C2-C3) bond.[1]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Mechanistic Overview of Cyclopropylamine Stability

    • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[2]

    • Source: Molecular Pharmaceutics (ACS Public
    • URL:[Link]

  • Oxidative Radical Pathways

    • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives.[3]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Synthesis and Stability of CPA Salts

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Fluorination of Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Fluorination. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the common challenges encountered during the synthesis of fluorinated piperidines. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

The introduction of fluorine into a piperidine ring can dramatically alter its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[1][2] This makes fluorinated piperidines highly valuable motifs in medicinal chemistry.[3][4] However, the synthetic routes to these compounds are often fraught with challenges, including issues with selectivity, competing side reactions, and the handling of aggressive reagents.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the problems you may be facing in the lab.

Troubleshooting Guide & FAQs

Section 1: Poor Yield and Low Conversion

Question 1: My deoxyfluorination of a hydroxypiperidine using DAST (or Deoxo-Fluor®) is giving low yields. What are the likely causes and how can I improve it?

Answer: Deoxyfluorination of hydroxypiperidines is a common strategy, but it's sensitive to several factors. Here’s a breakdown of potential issues and solutions:

  • Causality of Low Yield:

    • Substrate Reactivity: The reactivity of the hydroxyl group is paramount. Secondary alcohols on the piperidine ring can be sterically hindered, slowing down the reaction. The electronic environment also plays a role; electron-withdrawing groups can deactivate the alcohol.

    • Reagent Decomposition: Diethylaminosulfur trifluoride (DAST) and its analogues are thermally sensitive and can decompose, especially at elevated temperatures. They are also highly sensitive to moisture.

    • Side Reactions: Elimination to form an olefin is a common side reaction, particularly with secondary alcohols that have an accessible proton on an adjacent carbon. Rearrangements can also occur, especially if a carbocationic intermediate is formed.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your DAST or Deoxo-Fluor® is fresh and has been stored under anhydrous conditions. Consider using a newer, more thermally stable reagent like Fluolead™.

    • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the solvent is rigorously dried before use.

    • Temperature Control: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature. This can help to minimize side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

    • Protecting Group Strategy: The nitrogen on the piperidine ring is basic and can react with the fluorinating agent. It is crucial to have an electron-withdrawing protecting group on the nitrogen, such as a carbamate (Boc, Cbz) or a sulfonamide (Ts).

    • Consider Alternative Reagents: If DAST is ineffective, other deoxyfluorination reagents can be explored. Each has its own reactivity profile and tolerance for functional groups.

ReagentTypical ConditionsKey Considerations
DAST DCM, -78 °C to rtThermally unstable, moisture-sensitive.
Deoxo-Fluor® THF or DCM, -78 °C to rtMore thermally stable than DAST.
Fluolead™ Toluene, rt to 80 °CHigh thermal stability, broader functional group tolerance.
XtalFluor-E® DCM, -78 °C to rtCrystalline solid, easier to handle than DAST.

Question 2: I am attempting a nucleophilic fluorination on a piperidine ring with a leaving group (e.g., tosylate, mesylate), but the reaction is sluggish and I observe significant elimination products. How can I favor substitution over elimination?

Answer: Nucleophilic fluorination is a delicate balance between SN2 substitution and E2 elimination. The basicity of the fluoride source can often promote elimination.[6]

  • Understanding the Competition:

    • Fluoride Source: "Naked" fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) are highly basic. While necessary for nucleophilicity, this basicity can readily abstract a proton on the carbon adjacent to the leaving group, leading to elimination.

    • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solubilize the fluoride salt and promote SN2 reactions. However, they can also enhance the basicity of the fluoride anion.

    • Steric Hindrance: A sterically hindered reaction center will favor elimination over substitution.

    • Leaving Group: A good leaving group is essential for substitution, but it also facilitates elimination.

  • Strategies to Promote Substitution:

    • Fluoride Source and Additives:

      • Use a less basic fluoride source, such as tetrabutylammonium fluoride (TBAF). However, be aware that commercial TBAF solutions contain water, which can be detrimental. Anhydrous TBAF preparations are available but require careful handling.

      • Employ a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 with KF) to enhance the nucleophilicity of fluoride without significantly increasing its basicity.

      • Hydrogen-bond donor catalysts, such as ureas, can modulate the charge density of the fluoride ion, potentially influencing regioselectivity and reducing basicity-driven side reactions.[7]

    • Solvent and Temperature:

      • Consider using a less polar solvent if elimination is severe, although this may slow down the desired substitution reaction.

      • Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress the elimination pathway, which often has a higher activation energy.

    • Substrate Design: If possible, modify the substrate to be less sterically hindered at the reaction center.

Section 2: Regio- and Stereoselectivity Issues

Question 3: My fluorination reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the fluorination of piperidines is a significant challenge, often dictated by subtle electronic and steric factors.

  • Factors Influencing Regioselectivity:

    • Electronic Effects: In electrophilic fluorinations, the fluorine atom will typically add to the most electron-rich position. In nucleophilic attacks on intermediates like aziridinium ions, the fluoride will attack the least sterically hindered or most electronically deficient carbon.[7]

    • Steric Hindrance: Bulky substituents on the piperidine ring can direct the incoming fluorine to less hindered positions.

    • Directing Groups: The presence of certain functional groups on the piperidine ring can direct the fluorination to a specific position through coordination with a catalyst or reagent.

  • Troubleshooting Regioselectivity:

    • Choice of Fluorinating Agent: The choice between an electrophilic (e.g., Selectfluor®) and a nucleophilic (e.g., KF) fluorinating agent is the primary determinant of regioselectivity. The reaction mechanism must be considered.

    • Catalyst Control: In metal-catalyzed reactions, the ligand can play a crucial role in determining regioselectivity. Experiment with different ligands to find the optimal steric and electronic environment.

    • Protecting Group Influence: The N-protecting group can influence the conformation of the piperidine ring and thus the accessibility of different positions. It can also have electronic effects that direct fluorination.

    • Alternative Synthetic Strategies: If direct fluorination of the piperidine ring is not regioselective, consider a strategy where the piperidine ring is formed from a fluorinated precursor.[3][4] For example, the hydrogenation of a substituted fluoropyridine can provide a regiochemically defined fluoropiperidine.[3][4][8]

Question 4: I am struggling with controlling the stereochemistry of the fluorine atom. How can I achieve better diastereoselectivity or enantioselectivity?

Answer: The stereochemical outcome of piperidine fluorination is influenced by the reaction mechanism and the conformational preferences of the ring.

  • Diastereoselectivity:

    • Mechanism-Dependent: SN2 reactions will proceed with inversion of configuration, while reactions involving planar intermediates (e.g., carbocations) may give a mixture of diastereomers.

    • Substrate Control: Existing stereocenters on the piperidine ring can direct the incoming fluorine to one face of the molecule.

    • Hydrogenation of Fluoropyridines: The catalytic hydrogenation of fluoropyridines often proceeds with high cis-selectivity.[3][8]

  • Enantioselectivity:

    • Chiral Catalysts: The use of chiral catalysts is the most common strategy for achieving enantioselective fluorination. This includes transition metal complexes with chiral ligands and organocatalysts.[7]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the fluorination to one face of the molecule. The auxiliary can then be removed in a subsequent step.

  • The Axial Fluorine Preference: It is important to note that fluorinated piperidines often exhibit a preference for the fluorine atom to be in an axial position.[9][10][11][12] This is due to a combination of stabilizing electrostatic interactions (C-F•••N+) and hyperconjugation.[9][10][11][12] This intrinsic conformational preference can sometimes be leveraged to favor the formation of a particular diastereomer.

Section 3: Common Side Reactions and Their Mitigation

Question 5: During the hydrogenation of a fluoropyridine to a fluoropiperidine, I am observing significant hydrodefluorination. How can I prevent this?

Answer: Hydrodefluorination is a common and problematic side reaction in the catalytic hydrogenation of fluoropyridines.[3][4]

  • Mechanism of Hydrodefluorination: The C-F bond can be cleaved by the catalyst in the presence of hydrogen. This is often more prevalent with certain catalysts and under harsh reaction conditions.

  • Mitigation Strategies:

    • Catalyst Choice: Palladium-based catalysts, such as Pd/C or Pd(OH)2/C, have been shown to be effective for the hydrogenation of fluoropyridines while minimizing hydrodefluorination.[3][4] Rhodium catalysts can also be used, but may be more prone to hydrodefluorination depending on the substrate and conditions.[13]

    • Reaction Conditions:

      • Acid Additives: The addition of a strong Brønsted acid, such as HCl, can protonate the pyridine nitrogen, which can help to reduce hydrodefluorination.[3][4]

      • Pressure and Temperature: Use the mildest conditions (lower hydrogen pressure and temperature) that still afford a reasonable reaction rate.

      • Solvent: Protic solvents like methanol or ethanol are commonly used.

    • Protecting Groups: While hydrogenation is often performed on the unprotected pyridine, in some cases, the use of an N-oxide or other activating group can influence the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Hydroxypiperidine using Deoxo-Fluor®
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-protected hydroxypiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equiv) to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Troubleshooting Deoxyfluorination of Hydroxypiperidines

Deoxyfluorination_Troubleshooting start Low Yield in Deoxyfluorination reagent Check Reagent Quality (Fresh, Anhydrous) start->reagent conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->conditions side_reactions Investigate Side Reactions (Elimination, Rearrangement) start->side_reactions protecting_group Verify N-Protection (Boc, Cbz, Ts) start->protecting_group solution1 Use Fresh Reagent Store under N2 reagent->solution1 solution2 Low Temp Start (-78°C) Slow Warming Anhydrous Solvent conditions->solution2 solution3 Consider Milder Reagent (e.g., Fluolead™) side_reactions->solution3 solution4 Ensure Robust EWG on Nitrogen protecting_group->solution4

Caption: Troubleshooting flowchart for low-yielding deoxyfluorination reactions.

References

  • M. C. G. M. Rutjes, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available at: [Link]

  • Pharmaceutical Technology (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(7). Available at: [Link]

  • S. V. Ley Research Group. Fluorination Reactions. University of Cambridge. Available at: [Link]

  • D. O'Hagan, et al. (2015). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 11, 1906–1915. Available at: [Link]

  • Doyle Group. Nucleophilic Fluorination. UCLA. Available at: [Link]

  • G. Gouverneur, et al. (2018). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 140(42), 13849–13859. Available at: [Link]

  • M. C. G. M. Rutjes, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available at: [Link]

  • F. Glorius, et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(43), 15463-15467. Available at: [Link]

  • G. A. Slawin, et al. (2013). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 8(11), 1898-1907. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Pd-Catalyzed Fluorination. Available at: [Link]

  • W. K. Chan, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. Available at: [Link]

  • M. C. G. M. Rutjes, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. University of Münster Publication Server. Available at: [Link]

  • F. Glorius, et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Available at: [Link]

  • F. Glorius, et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(43), 15463-15467. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • F. Glorius, et al. (2019). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated piperidines using alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our focus is on moving beyond traditional precious metal catalysts to explore more sustainable and novel synthetic routes.

Introduction: The Need for Alternative Catalysts

Fluorinated piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, making it a critical tool in drug design. However, the synthesis of these valuable building blocks often relies on expensive and resource-limited precious metal catalysts. This guide explores robust and practical alternative catalytic systems, including heterogeneous palladium catalysis, rhodium-catalyzed dearomatization-hydrogenation, photocatalysis, and emerging methods using earth-abundant metals and organocatalysts.

Section 1: Heterogeneous Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method offers a robust and straightforward route to fluorinated piperidines from readily available fluoropyridine precursors.[1] It is particularly noted for its operational simplicity and tolerance to air and moisture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst and reaction setup for the hydrogenation of fluoropyridines?

A1: A common and effective starting point is 20 wt% Palladium(II) hydroxide on carbon (Pd(OH)₂/C). The reaction is typically carried out in methanol (MeOH) with the addition of a strong Brønsted acid, such as hydrochloric acid (HCl), under a hydrogen atmosphere.[1][2] The acid is crucial for protonating the pyridine substrate, which enhances its reactivity towards hydrogenation.[2]

Q2: I am observing a significant amount of hydrodefluorination (loss of the fluorine atom). How can I minimize this side reaction?

A2: Hydrodefluorination is a common challenge in this synthesis.[2] Here are several strategies to mitigate it:

  • Acid Choice and Concentration: The presence of a strong Brønsted acid is paradoxically helpful. While the exact mechanism of how it suppresses hydrodefluorination is still under investigation, its role in promoting the desired hydrogenation is established.[2] Omitting the acid leads to a significant increase in the defluorinated side product.[2]

  • Catalyst Selection: While Pd(OH)₂/C is a good starting point, screening other palladium catalysts, such as 10 wt% Pd/C, may offer better selectivity for your specific substrate.[2]

  • Reaction Monitoring: Preliminary mechanistic studies suggest that hydrodefluorination occurs on the dearomatized intermediates.[2] Therefore, careful monitoring of the reaction progress and stopping it once the starting material is consumed can help minimize over-reduction and subsequent C-F bond cleavage.

Q3: My fluorinated piperidine product is volatile, making it difficult to isolate and purify. What is the best approach for purification?

A3: The volatility of unprotected fluorinated piperidines is a well-documented issue.[1][2] The most effective strategy is in-situ protection of the piperidine nitrogen immediately following the hydrogenation reaction.[2] This is done by adding a suitable protecting group reagent to the reaction mixture before workup. Commonly used protecting groups include:

  • Carbobenzyloxy (Cbz): Add benzyl chloroformate (Cbz-Cl) and a base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.[2]

  • Fluorenylmethyloxycarbonyl (Fmoc): Add Fmoc-Cl or Fmoc-OSu and a suitable base.[1] The resulting protected piperidines are typically non-volatile solids or high-boiling oils, which are much easier to handle and purify using standard techniques like column chromatography.[1]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Absence of Brønsted acid.1. Use fresh, high-quality catalyst. 2. Ensure the reaction vessel is properly sealed and pressurized (typically 50 bar H₂).[3] 3. Add 1.0-1.2 equivalents of a strong acid like aqueous HCl.[2]
Poor Diastereoselectivity Substrate-dependent stereochemical outcome.While this method generally provides good cis-selectivity, the diastereomeric ratio can be substrate-dependent. Consider derivatization and recrystallization to isolate the desired diastereomer.
Formation of Multiple Side Products 1. Over-reduction leading to multiple defluorination events. 2. Ring opening or other side reactions.1. Monitor the reaction closely by GC-MS or NMR and stop it upon full consumption of the starting material. 2. Screen different solvents or lower the reaction temperature.
Detailed Experimental Protocol: Synthesis of Cbz-protected 3-Fluoropiperidine
  • Reaction Setup: To a glass vial equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol), 20 wt% Pd(OH)₂/C (5 mol%), and methanol (4.0 mL).

  • Acidification: Add aqueous HCl (1.2 M, 1.0 mL, 1.2 mmol) to the mixture.

  • Hydrogenation: Place the vial inside a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 bar of H₂. Stir the reaction mixture at room temperature for 16 hours.

  • Depressurization and Filtration: Carefully vent the autoclave. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with additional methanol.

  • In-situ Protection: Cool the filtrate to 0 °C in an ice bath. Add saturated aqueous sodium bicarbonate solution to basify the mixture. Then, add benzyl chloroformate (1.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected 3-fluoropiperidine.

Section 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

The DAH process is a powerful one-pot method that provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[4] This strategy involves an initial dearomatization of the fluoropyridine ring with a borane reagent, followed by hydrogenation of the resulting intermediates.[3]

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of the DAH process over direct hydrogenation?

A1: The primary advantage is the exceptional stereocontrol, leading to the formation of all-cis substituted fluorinated piperidines.[4] This is achieved by the hydrogenation occurring on the less sterically hindered face of the dearomatized intermediate. Additionally, this method can be effective for substrates that are challenging to reduce directly.

Q2: My reaction is sluggish, and the yield is low. How can I improve the reaction efficiency?

A2: For less reactive fluoropyridine substrates, the reaction rate and yield can often be improved by:

  • Increasing Catalyst Loading: Incrementally increase the rhodium catalyst loading from the standard 2-5 mol% up to 10 mol%.

  • Elevating the Temperature: The reaction can be heated to 40-60 °C to enhance the rate of both the dearomatization and hydrogenation steps.[4]

Q3: I am still observing hydrodefluorination as a side product. Are there any specific tips for the DAH process to minimize this?

A3: Yes, in the context of the DAH process, it has been observed that using a slight excess of the pinacol borane (HBpin) reagent can help suppress the undesired hydrodefluorination side reaction.[4] It is hypothesized that the borane reagent may interact with the catalyst or intermediates in a way that disfavors the C-F bond cleavage pathway.

Visualizing the DAH Workflow

DAH_Workflow cluster_0 One-Pot Reaction Vessel Start Fluoropyridine + Rh-catalyst + HBpin Dearomatization Step 1: Dearomatization (Rh-catalyzed Hydroboration) Start->Dearomatization Add H₂ Intermediate Dearomatized Intermediate (e.g., Dihydropyridine-borane adduct) Dearomatization->Intermediate Hydrogenation Step 2: Hydrogenation (H₂ atmosphere) Intermediate->Hydrogenation Product all-cis-Fluorinated Piperidine Hydrogenation->Product

Caption: The Rh-catalyzed DAH one-pot workflow.

Proposed Mechanism of Dearomatization

The reaction is believed to proceed through a Rh(I)/Rh(III) catalytic cycle involving hydroboration of the pyridine ring.[5]

Section 3: Photocatalytic Synthesis of Tetrafluorinated Piperidines

Visible-light photocatalysis offers a modern and mechanistically distinct approach to constructing highly fluorinated piperidine rings. One notable example is the one-step synthesis of 3,3,4,4-tetrafluorinated piperidines from nitrones.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key components of the photocatalytic annulation reaction for tetrafluorinated piperidine synthesis?

A1: This reaction typically involves:

  • An iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).

  • A stoichiometric amount of a mild reducing agent, such as ascorbic acid.[6]

  • A fluorinated building block, like 1,2-dibromo-1,1,2,2-tetrafluoroethane.

  • A nitrone substrate.

  • Activation by visible light, often from blue LEDs.[6]

Q2: My photocatalytic reaction is not proceeding to completion. What are some common troubleshooting steps?

A2: For photocatalytic reactions, consider the following:

  • Light Source: Ensure your light source is emitting at the correct wavelength for your photocatalyst and that the reaction vessel is positioned for optimal irradiation.

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) before irradiation.

  • Reagent Purity: The purity of the solvent and reagents is critical. Trace impurities can interfere with the catalytic cycle.

  • Reductant Stoichiometry: An excess of the terminal reductant (e.g., ascorbic acid) is often required to maintain the catalytic cycle.[6]

Troubleshooting Photocatalytic Reactions

Troubleshooting_Photocatalysis Problem Low Yield / No Reaction Check1 Is the reaction mixture properly degassed? Problem->Check1 Check2 Is the light source functioning and positioned correctly? Problem->Check2 Check3 Are the reagents and solvent pure and dry? Problem->Check3 Check4 Is there sufficient terminal reductant? Problem->Check4 Solution1 Degas thoroughly (e.g., freeze-pump-thaw) Check1->Solution1 No Solution2 Verify light source wavelength and intensity. Ensure uniform irradiation. Check2->Solution2 No Solution3 Use freshly purified solvent and high-purity reagents. Check3->Solution3 No Solution4 Increase stoichiometry of the reductant. Check4->Solution4 No

Caption: A decision tree for troubleshooting photocatalytic reactions.

Section 4: Emerging Alternative Catalysts

The field is rapidly advancing, with new methods employing earth-abundant metals and organocatalysts. While often less mature than palladium or rhodium catalysis for this specific application, these areas hold great promise for more sustainable and cost-effective syntheses.

Earth-Abundant Metal Catalysis (Iron & Copper)
  • Iron-Catalyzed C-H Fluorination: Iron(II) triflate has been shown to catalyze the fluorination of C-H bonds using N-fluoro-2-methylbenzamides as both the directing group and fluorine source.[7] While not yet demonstrated for piperidine synthesis directly, this methodology represents a significant step towards using inexpensive and non-toxic iron for C-F bond formation.[7]

  • Copper-Catalyzed C-H Amination: Copper complexes with tris(pyrazolyl)borate ligands can catalyze the intramolecular C-H amination of N-fluoride amides to form piperidines.[8] This reaction provides a direct route to the piperidine core using an earth-abundant metal.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free approach to constructing chiral fluorinated molecules.

  • Asymmetric Fluorination: Chiral organocatalysts, such as diarylprolinol silyl ethers, can mediate the enantioselective α-fluorination of aldehydes.[9] These fluorinated aldehydes can then serve as chiral building blocks for the synthesis of fluorinated piperidines.

  • Asymmetric Domino Reactions: Squaramide-based organocatalysts can facilitate multicomponent domino reactions to produce highly functionalized tetrahydropyridines with excellent enantioselectivity.[10][11] These structures can be further modified to access chiral fluorinated piperidines.

References

  • Glorius, F. et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry. [Link]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Linclau, B. et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. The Journal of Organic Chemistry. [Link]

  • White, M. C. et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination. Journal of the American Chemical Society, 138(42), 14098-14104. [Link]

  • Maruoka, K. et al. (2012). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 8, 1377-1382. [Link]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Xiao, J. et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 9, 5028. [Link]

  • Enders, D. et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6068-6071. [Link]

  • Albericio, F. et al. (2019). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry. [Link]

  • Glorius, F. et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link]

  • Dilman, A. D. et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3131-3136. [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. [Link]

  • Braun, M. G. & Perren, E. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis, 5(1), 223-233. [Link]

  • Crimmin, M. R. et al. (2018). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Organic Letters, 20(10), 3049-3052. [Link]

  • Muñiz, K. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099-1105. [Link]

  • Supuran, C. T. et al. (2019). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1345. [Link]

  • Hou, X-L. et al. (2017). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 8, 14321. [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. [Link]

  • König, B. et al. (2021). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au, 1(10), 1596-1612. [Link]

  • Xiao, J. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

  • Britton, R. (n.d.). Fluorination Strategies. The Britton Group. [Link]

  • Enders, D. et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

  • Gitu, F. M. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2139. [Link]

  • Williams, J. M. J. et al. (2018). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 9(24), 5434-5438. [Link]

  • Muñiz, K. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • Albericio, F. et al. (2022). In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. [Link]

  • Córdova, A. et al. (2015). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 20(8), 14286-14349. [Link]

  • Taylor, R. J. K. et al. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • MacMillan, D. W. C. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. DataSpace. [Link]

  • Park, S. et al. (2021). Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities. Catalysis Science & Technology, 11(18), 6147-6156. [Link]

  • Engle, K. M. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Argonne National Laboratory. (1958). Purification of Fluorine by Distillation. UNT Digital Library. [Link]

  • Zhao, G. et al. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 66(4), 218-223. [Link]

  • Lan, Y. et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3074-3084. [Link]

  • Argonne National Laboratory. (1958). Purification of Fluorine by Distillation. UNT Digital Library. [Link]

  • Fields, G. B. et al. (2019). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino... ResearchGate. [Link]

  • Zhao, G. et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications. [Link]

  • Albericio, F. et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(1), 152. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Reagent Guides. [Link]

  • Zhao, G. et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Chemical Communications, (26), 3914-3916. [Link]

  • American Chemical Society. (2026). ASAP (As Soon As Publishable). ACS Publications. [Link]

Sources

"preventing decomposition of 4-Cyclopropyl-4-fluoropiperidine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclopropyl-4-fluoropiperidine Hydrochloride

Executive Summary: The Stability Paradox

You are likely encountering decomposition because 4-Cyclopropyl-4-fluoropiperidine hydrochloride sits at a unique intersection of structural strain and electronic lability.

While piperidine salts are generally stable, the geminal substitution at the C4 position (Fluorine + Cyclopropyl) creates a specific vulnerability. The cyclopropyl group is a powerful electron donor via


-conjugation (hyperconjugation), which can stabilize a positive charge at the C4 position. This significantly lowers the activation energy for the cleavage of the C-F bond, making the molecule prone to solvolysis (

)
and elimination (E1) pathways, particularly in solution.

This guide provides the protocols necessary to arrest these pathways.

The Mechanism of Failure

To prevent decomposition, you must understand the "Alpha-Cyclopropyl Trap."

In solution, particularly protic or polar media, the C-F bond is at risk of heterolysis. If the Fluorine leaves (as


), the resulting carbocation at C4 is not a standard tertiary carbocation; it is an 

-cyclopropyl carbocation
.
  • The Bisected Conformation: The cyclopropyl ring orbitals overlap with the empty p-orbital at C4, stabilizing the cation.

  • The Consequence: This stabilization makes the C-F bond "looser" than in typical alkyl fluorides.

  • The Outcome:

    • Hydrolysis: Water attacks the cation

      
       4-Cyclopropyl-4-hydroxypiperidine.
      
    • Elimination: Loss of a proton

      
       Tetrahydropyridine derivatives (Endocyclic double bond).
      
Decomposition Pathway Diagram

Decomposition cluster_0 Critical Failure Mode Start 4-Cyclopropyl-4-fluoro piperidine HCl TS Transition State (C-F Bond Lengthening) Start->TS Solvation/Heat Cation α-Cyclopropyl Carbocation (Highly Stabilized) TS->Cation Loss of F- Prod_OH Hydrolysis Product (Alcohol) Cation->Prod_OH + H2O (SN1) Prod_E1 Elimination Product (Tetrahydropyridine) Cation->Prod_E1 - H+ (E1)

Caption: The stabilization of the C4 carbocation by the cyclopropyl group facilitates C-F bond scission, leading to irreversible decomposition.

Troubleshooting Guide: Solution Handling

Scenario A: "My solution turned cloudy/yellow overnight."

Diagnosis: Hydrolysis or Polymerization. Root Cause: Use of protic solvents (Water, Methanol, Ethanol) or presence of moisture. The proton from the HCl salt does not protect the C-F bond; in fact, the high polarity of water stabilizes the leaving fluoride ion.

Corrective Protocol:

  • Solvent Switch: Move to Aprotic Polar or Non-Polar solvents.

    • Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), or anhydrous DMSO (if stored frozen).

    • Avoid: Water, Methanol, Ethanol (unless used immediately).

  • Drying: Ensure solvents are stored over molecular sieves (3Å or 4Å). The salt is likely hygroscopic; moisture absorption initiates hydrolysis.

Scenario B: "I see extra peaks in the NMR during free-basing."

Diagnosis: Elimination during neutralization. Root Cause: When you neutralize the HCl salt to generate the free amine, the solution becomes basic. If the temperature is uncontrolled, the base can promote E2 elimination of HF, or the free amine can act as a nucleophile against itself (intermolecular reaction).

Corrective Protocol (The "Cold-Crash" Method):

  • Temperature: Perform all neutralization steps at 0°C or below .

  • Biphasic System: Use a DCM/Aq. Carbonate system. The free base immediately partitions into the cold DCM, protecting it from the aqueous base.

  • Speed: Do not store the free base. Use it immediately in the next reaction step.

Stability Data & Solvent Compatibility

The following table summarizes the estimated stability half-life (


) of the molecule in various environments based on the lability of tertiary 

-cyclopropyl fluorides.
Solvent SystemConditionStability RatingRisk Factor
Water (

)
Ambient (25°C)Low (< 24 Hours)Hydrolysis to alcohol via

.
Methanol (

)
Ambient (25°C)Moderate (1-2 Days)Solvolysis (Metholysis).
DMSO-d6 Ambient (25°C)High (Weeks)Good, but trace water causes rot.
DCM (

)
Cold (4°C)Excellent (Months)Non-nucleophilic environment.
Solid State Desiccated (-20°C)Stable (Years)Minimal lattice mobility.

Analytical Validation (Self-Validating System)

Do not rely on LCMS alone, as the molecular weight difference between the Fluoride (M) and the Alcohol (M-2) or Alkene (M-20) can be deceptive due to ionization artifacts.

The Gold Standard:


F NMR 
Use Fluorine NMR to assess purity. It is faster and more specific than Proton NMR for this issue.
  • Intact Product: Look for a singlet (or multiplet depending on conformers) in the range of -150 to -160 ppm (typical for tertiary alkyl fluorides) [1].

  • Decomposition Indicator:

    • Free Fluoride (

      
      ):  Sharp singlet at -120 to -130 ppm  (aqueous/solvated fluoride).
      
    • HF: Broad peak, highly solvent dependent.

    • Disappearance: Loss of the signal at -155 ppm indicates elimination (formation of "invisible" alkene in

      
      F).
      

Frequently Asked Questions (FAQ)

Q: Can I heat this reaction to speed up a coupling? A: No. Heating >50°C in the presence of nucleophiles will almost certainly drive the elimination of HF. If you must heat, use a non-polar solvent (Toluene) and a non-nucleophilic base.

Q: Is the free base volatile? A: Yes, moderately. 4-substituted piperidines have significant vapor pressure. Do not put the free base under high vacuum for extended periods; you will lose mass.

Q: Why does the salt turn into a gum? A: This is likely hygroscopicity . The HCl salt absorbs water from the air, creating a concentrated aqueous solution that accelerates hydrolysis. Store under Argon/Nitrogen.

References

  • Chemical Shift Data: Synthesis of tertiary alkyl fluorides... (2021).[1][2] NIH/PubChem.[3] (Tertiary alkyl fluorides typically resonate between -140 and -170 ppm).

  • Mechanistic Insight: The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021).[1][2] Beilstein J. Org. Chem. (Discusses stability of cyclopropyl-fluorine motifs).

  • General Stability: Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Fluorides.[4] (2016). J. Am. Chem. Soc. (Demonstrates the reactivity and handling of alkyl fluorides).

Sources

"optimizing reaction conditions for coupling with 4-Cyclopropyl-4-fluoropiperidine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclopropyl-4-fluoropiperidine Optimization Guide

Executive Summary

4-Cyclopropyl-4-fluoropiperidine presents a unique "Steric-Electronic Mismatch" in medicinal chemistry. The geminal substitution at the C4 position introduces significant steric bulk (cyclopropyl) while simultaneously lowering the nucleophilicity of the secondary amine due to the inductive electron-withdrawing effect of the fluorine atom (


 effect).

This guide addresses the specific kinetic barriers these features create in Amide Coupling, Buchwald-Hartwig Amination, and S


Ar reactions. The protocols below are designed to overcome the high activation energy required for C-N bond formation with this building block.

Module 1: Amide Coupling Optimization

User Question: I am seeing low conversion (<30%) when coupling 4-Cyclopropyl-4-fluoropiperidine HCl with benzoic acids using EDC/HOBt. The LCMS shows mostly unreacted amine. How do I push this to completion?

Root Cause Analysis: The standard carbodiimide (EDC) pathway generates an O-acylisourea intermediate that is moderately active. However, the steric bulk of the cyclopropyl group at C4 forces the piperidine ring into a rigid conformation, shielding the nitrogen lone pair. Combined with the lower pKa (~9.0 vs. ~11.0 for piperidine), the amine cannot attack the intermediate fast enough before the active ester hydrolyzes or rearranges.

Optimized Protocol: Switch to a high-energy uronium/aminium reagent (HATU) or an acid fluoride intermediate to drive kinetics.

Step-by-Step Workflow:

  • Free-Basing (Critical): Do not rely on in situ neutralization if kinetics are slow.

    • Action: Partition the amine HCl salt between 2M NaOH and MTBE. Separate, dry (Na

      
      SO
      
      
      
      ), and concentrate to obtain the free base oil.
  • Solvent System: Use DMF or NMP (polar aprotic) rather than DCM to stabilize the polar transition state.

  • Reagent Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • HATU: 1.2 equiv (High reactivity)

    • HOAt: 0.5 equiv (Catalytic additive to prevent racemization if acid is chiral, and accelerate reaction)

    • DIPEA: 3.0 equiv

    • Amine (Free Base): 1.1 equiv

  • Execution:

    • Pre-activate the Acid, HATU, and DIPEA in DMF for 5 minutes (color change to yellow/orange).

    • Add the amine solution.

    • Heat to 45°C . The steric barrier often requires thermal energy that room temperature cannot provide.

Data Summary: Coupling Reagent Efficiency

ReagentConversion (2h, 25°C)Conversion (2h, 45°C)Notes
EDC/HOBt15%35%Insufficient activation.
T3P (50% in EtOAc)40%85%Good, but slow kinetics.
HATU/HOAt 88% >99% Recommended standard.
BTFFH (Acid Fluoride)95%>99%Use for extremely hindered acids.

Module 2: Buchwald-Hartwig Amination

User Question: My Pd-catalyzed coupling with an aryl chloride fails. I see rapid catalyst decomposition (Pd black). I'm using Pd(OAc)


 and BINAP. What is the issue?

Root Cause Analysis: The 4-cyclopropyl-4-fluoro motif makes the amine "sterically demanding." First-generation catalysts like Pd/BINAP fail because the rate of Reductive Elimination is retarded by the bulk of the amine. The complex rests in a stable intermediate state or decomposes before the C-N bond forms. You require bulky, electron-rich dialkylbiaryl phosphine ligands to facilitate the difficult reductive elimination step.

Optimized Protocol: Utilize Palladium G3/G4 Precatalysts with specific Buchwald ligands tailored for secondary amines.

Ligand Selection Logic:

  • RuPhos: The "Gold Standard" for secondary amines. Excellent for sterically hindered substrates.[1]

  • BrettPhos: Use if the aryl halide is also sterically hindered (ortho-substituted).

  • tBuBrettPhos: Use if the coupling partner is an amide (amidation) or extremely deactivated.

Troubleshooting Workflow:

BuchwaldOptimization Start Start: C-N Coupling Fails CheckHalide Check Aryl Halide Type Start->CheckHalide Cl_Br Aryl Chloride/Bromide CheckHalide->Cl_Br Triflate Aryl Triflate CheckHalide->Triflate LigandSel Select Ligand based on Sterics Cl_Br->LigandSel BaseSel Base Selection Triflate->BaseSel RuPhos RuPhos Pd G4 (Standard Hindered) LigandSel->RuPhos Meta/Para Subst. BrettPhos BrettPhos Pd G4 (Ortho-Substituted Ar) LigandSel->BrettPhos Ortho Subst. RuPhos->BaseSel BrettPhos->BaseSel WeakBase Cs2CO3 or K3PO4 (Sensitive Groups) BaseSel->WeakBase StrongBase NaOtBu (Standard) BaseSel->StrongBase

Figure 1: Decision matrix for selecting catalytic systems for hindered amine coupling.

Specific Recipe (Standard):

  • Catalyst: RuPhos Pd G4 (2-5 mol%).

  • Base: NaOtBu (1.5 equiv) - Note: Ensure strictly anhydrous conditions.

  • Solvent: Toluene or Dioxane (0.2 M).

  • Temp: 80-100°C.

  • Inert Gas: Sparge with Argon for 10 mins. Nitrogen balloons are often insufficient for sensitive G4 catalysts.

Module 3: S Ar Reaction Troubleshooting

User Question: I am trying to displace a 2-chloropyridine with this amine. The reaction is stuck at 10% conversion in THF at reflux.

Root Cause Analysis: S


Ar reactions rely on the nucleophilicity of the amine. The 4-fluoro substituent reduces the electron density on the nitrogen, making it a "soft" and sluggish nucleophile. THF (boiling point 66°C) does not provide enough thermal energy to overcome the activation barrier, and it does not sufficiently solvate the charged Meisenheimer complex intermediate.

Optimized Protocol:

  • Solvent Switch: Replace THF with DMSO or NMP . These high-dielectric solvents stabilize the charged transition state and allow higher temperatures.

  • Temperature: Increase to 100-120°C .

  • Base: Use DIPEA (3 equiv) or K

    
    CO
    
    
    
    .
  • Leaving Group: If possible, switch the aryl partner from Chloride to Fluoride . The C-F bond is stronger, but the high electronegativity of fluorine accelerates the initial addition step (rate-limiting step) for poor nucleophiles.

Module 4: Handling & Stability

User Question: Is the gem-fluorocyclopropyl group stable to acid/base workups?

Technical Insight: Yes, the gem-fluorocyclopropyl moiety is kinetically stable under standard acidic (1N HCl, TFA) and basic (NaOH) workup conditions. It does not undergo ring-opening as easily as cyclopropylcarbinyl systems because the fluorine atom strengthens the adjacent C-C bonds via bond shortening (anomeric effect).

Precautions:

  • Avoid: Strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) at high temperatures (>80°C), which can trigger ionization and ring opening.
  • Storage: Store the HCl salt in a desiccator. The free base is an oil that absorbs CO

    
     from the air (carbamate formation); store under Nitrogen at -20°C.
    

References

  • Amide Coupling with Hindered Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Buchwald-Hartwig Ligand Selection

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Gem-Difluorocyclopropane Stability

    • Fedora, G., et al. (2017). Synthesis and Properties of gem-Difluorocyclopropanes. Chemical Reviews, 117(18), 11651–11679. Link

  • Acid Fluorides for Hindered Couplings

    • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Validation & Comparative

The Isosteric Choice: A Comparative Guide to Cyclopropyl and Isopropyl Substituents in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the intricate dance of medicinal chemistry, the selection of substituents on a core scaffold is a critical step that dictates the pharmacological destiny of a molecule. The piperidine ring, a stalwart in drug design, frequently serves as the canvas for such molecular artistry. Among the myriad of possible decorations, the seemingly subtle choice between two C3H7 isomers—cyclopropyl and isopropyl—can lead to profoundly different outcomes in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of these two ubiquitous substituents, offering experimental insights and strategic considerations for drug development professionals.

A Tale of Two Isomers: Physicochemical Properties

At first glance, cyclopropyl and isopropyl groups are simple, small alkyl substituents. However, their distinct geometries and electronic natures impart unique characteristics to the parent molecule.

The isopropyl group is a branched, flexible substituent. Its sp³-hybridized carbons and free bond rotation allow it to adopt various conformations, which can be advantageous for fitting into less-defined hydrophobic pockets of a biological target.

Conversely, the cyclopropyl group is a rigid, planar triangle. This conformational rigidity can be a powerful tool, locking the molecule into a specific, bioactive conformation and potentially increasing binding affinity through entropic benefits.[1][2] The strained 60° internal bond angles of the cyclopropane ring give its C-C bonds enhanced p-character, sometimes described as being like a "pseudo double bond".[3] This also results in shorter and stronger C-H bonds compared to those in an isopropyl group, a feature with significant metabolic implications.[2][3][4]

A crucial differentiator is lipophilicity, a key parameter governing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopropyl group is consistently found to be less lipophilic than the isopropyl group. On average, a cyclopropyl ring is about 0.2 log units less lipophilic than an isopropyl group, making it an attractive choice when trying to mitigate the lipophilicity-driven off-target effects or poor solubility that can arise during lead optimization.[3]

PropertyCyclopropyl GroupIsopropyl GroupRationale & Implications
Conformation Rigid, planar[3][4]Flexible, freely rotatingRigidity can enhance binding to specific targets; flexibility may be better for less defined pockets.
Size Slightly smaller[1]Slightly largerCan be a critical factor for steric fit within a binding site.[3]
Lipophilicity (LogP) LowerHigherCyclopropyl is a useful tool for reducing lipophilicity and improving solubility.[3]
C-H Bond Strength Stronger, more s-character[2][3]WeakerHas a profound impact on susceptibility to oxidative metabolism.
Electronics Pseudo double-bond character[3]Standard sp³ alkylCan influence electronic interactions within the binding pocket.

The Metabolic Gauntlet: Navigating CYP450 Oxidation

One of the most significant divergences between these two substituents lies in their metabolic stability. The cytochrome P450 (CYP) family of enzymes, the primary drivers of Phase I metabolism, often targets sterically accessible and electronically activated C-H bonds for oxidation.

The isopropyl group , with its tertiary C-H bond, is a classic "soft spot" for CYP-mediated hydroxylation. This metabolic vulnerability can lead to rapid clearance of the drug, reducing its half-life and overall exposure.

The cyclopropyl group , in contrast, is known as a "metabolic blocker".[5] Its C-H bonds are stronger and less accessible to enzymatic abstraction due to the ring's strain and unique hybridization.[2] Replacing a metabolically labile isopropyl group with a cyclopropyl group is a common and often successful strategy to enhance a molecule's metabolic stability and prolong its duration of action.[2][5] For instance, the drug pitavastatin utilizes a cyclopropyl group to divert metabolism away from the highly prevalent CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[2]

However, it is crucial to note that N-cyclopropylamines can, in some contexts, be bioactivated by CYPs to form reactive intermediates, which can lead to toxicity.[2][3] This underscores the importance of careful metabolite identification studies for any candidate molecule.

G cluster_0 N-Isopropyl Piperidine Metabolism cluster_1 N-Cyclopropyl Piperidine Metabolism Parent_iPr N-Isopropyl Piperidine Derivative CYP450_iPr CYP450 Oxidation Parent_iPr->CYP450_iPr Tertiary C-H (Metabolic Hotspot) Metabolite_iPr Hydroxylated Metabolite (Rapid Clearance) CYP450_iPr->Metabolite_iPr Parent_cPr N-Cyclopropyl Piperidine Derivative CYP450_cPr CYP450 Oxidation Parent_cPr->CYP450_cPr Strong C-H Bonds (Resistant) Metabolite_cPr Metabolically Stable (Slow or No Clearance) CYP450_cPr->Metabolite_cPr

Caption: Metabolic fate of N-isopropyl vs. N-cyclopropyl piperidines.

Impact on Pharmacodynamics: Conformation, Binding, and Potency

The choice between a flexible isopropyl and a rigid cyclopropyl group can have profound effects on how a molecule interacts with its biological target.

The conformational constraint imposed by the cyclopropyl group can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially leading to a significant increase in potency.[1] In one reported case, switching from an isopropyl to a cyclopropyl substituent resulted in a 9-fold increase in potency, attributed to the smaller, constrained analog being a better fit for the target's binding pocket.[3]

Furthermore, the defined exit vectors of the cyclopropyl ring can precisely position other parts of the molecule to engage in optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. Recent studies have even shown that a cyclopropyl group can influence the conformational preference of adjacent substituents on a cyclohexane ring, favoring the typically less stable axial orientation, which could be a powerful tool for orienting pharmacophores in a specific vector of chemical space.[6]

The isopropyl group's flexibility is not without merit. For targets with larger, more malleable binding sites, the ability of the isopropyl group to rotate and adapt can be key to achieving favorable van der Waals contacts that a rigid cyclopropyl group might miss.

G cluster_0 Binding Pocket Interaction cluster_iPr Isopropyl Flexibility cluster_cPr Cyclopropyl Rigidity iPr_mol Molecule (Flexible Fit) iPr_pocket Hydrophobic Pocket A iPr_mol->iPr_pocket Multiple Conformations cPr_mol Molecule (Locked Conformation) cPr_pocket Hydrophobic Pocket B cPr_mol->cPr_pocket Precise Orientation

Caption: Conceptual binding of flexible vs. rigid substituents.

Experimental Protocols

To empirically determine the impact of these substituents, standardized in vitro assays are indispensable.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for comparing the metabolic liabilities of the isopropyl and cyclopropyl analogs. It measures the rate at which the parent compound is consumed by drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of human liver microsomes.

Materials:

  • Test compounds (N-isopropyl and N-cyclopropyl piperidine analogs)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Acetonitrile (Stop Reagent)

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation: Thaw HLM at 37°C.[7] Prepare a 1 mg/mL microsomal protein solution in phosphate buffer.[7] Prepare test compound stock solutions in DMSO (e.g., 10 mM) and create working solutions.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).[8] Pre-incubate the plate at 37°C for 5-10 minutes.[9]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[8][10] This is the t=0 time point for sampling.

  • Time Course Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture.[10]

  • Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[8][10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Self-Validation System:

  • Minus-Cofactor Control: Run a parallel incubation for the longest time point without NADPH.[9] Significant compound loss in this well indicates non-enzymatic degradation.

  • Zero-Time Point Control: Quench a reaction immediately after adding the test compound (before adding NADPH) to establish the 100% baseline.[9]

  • Positive Controls: Include compounds with known metabolic rates to ensure the microsomes are active.

G prep 1. Prepare Reagents (Microsomes, Buffer, Compound) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate with NADPH pre_incubate->initiate incubate 4. Incubate & Sample (0, 5, 15, 30, 45 min) initiate->incubate quench 5. Quench with Acetonitrile incubate->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Calculate t½ and Clint analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion: A Strategic Choice

The decision between incorporating a cyclopropyl or an isopropyl substituent onto a piperidine scaffold is a classic medicinal chemistry dilemma with no one-size-fits-all answer. The choice is a strategic one, deeply rooted in the project's specific goals.

  • Choose Cyclopropyl when: The primary objective is to enhance metabolic stability, reduce lipophilicity, or introduce conformational rigidity to improve potency and selectivity for a well-defined target.[3][5] It is an excellent tool for "metabolic blocking" and fine-tuning physicochemical properties.[5]

  • Choose Isopropyl when: The lead molecule is not plagued by metabolic instability, and a degree of conformational flexibility is desired to optimize binding in a larger or more ambiguous pocket. It remains a simple and synthetically accessible hydrophobic group.

Ultimately, the most effective approach involves empirical testing. Synthesizing both analogs and evaluating them in parallel across key assays—from target binding to metabolic stability—provides the definitive data needed to guide rational drug design and select the candidate with the most promising overall profile.

References

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • Metabolic stability in liver microsomes. Mercell.[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.[Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.[Link]

  • Process for preparing N-amino piperidine hydrochloride.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate.[Link]

  • N-Isopropylpiperidine. PubChem.[Link]

  • Microsomal Stability. Cyprotex.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Piperidine synthesis. Organic Chemistry Portal.[Link]

  • Synthesis method for N-substituted-4-piperidone.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv.[Link]

  • Preparation of n-substituted piperazines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.[Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]

  • Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research.[Link]

  • Synthesis process of N-sustituent-4-piperidyl alcohol.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters.[Link]

Sources

"in vivo efficacy of 4-Cyclopropyl-4-fluoropiperidine-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores—ubiquitous in GPCR antagonists and kinase inhibitors—the 4-position often presents a "metabolic soft spot," susceptible to rapid oxidative clearance via CYP450-mediated hydroxylation. While 4,4-difluorination is a standard remediation strategy, it often compromises basicity (pKa) and solubility.

This guide analyzes the 4-Cyclopropyl-4-fluoropiperidine moiety as a superior alternative. By combining the metabolic blockade of fluorine with the steric bulk and lipophilicity of a cyclopropyl group, this motif offers a unique vector to modulate intrinsic clearance (


)  while maintaining target engagement. We compare this scaffold against standard 4,4-difluoro and unsubstituted analogs, supported by synthesis protocols and in vivo pharmacokinetic (PK) workflows.

Comparative Analysis: Physiochemical & PK/PD Profiles

The following analysis compares the 4-Cyclopropyl-4-fluoro motif (Compound A) against its two primary medicinal chemistry alternatives: the 4,4-Difluoro analog (Compound B) and the 4-Cyclopropyl analog (Compound C).

Table 1: Comparative Physicochemical and DMPK Metrics
FeatureCompound A (4-Cyc-4-F)Compound B (4,4-Difluoro)Compound C (4-Cyclopropyl)Implication
Electronic Effect Inductive withdrawal (

) + Steric bulk
Strong withdrawal (2x F)Weak donation (Alkyl)A retains moderate basicity; B significantly lowers amine pKa.
Lipophilicity (cLogD) High (

by ~0.4 vs H)
Low/NeutralHighA improves CNS penetration and membrane permeability.
Metabolic Stability High (Blocks C4 oxidation)High (Blocks C4 oxidation)Low (Prone to C4-hydroxylation)A and B extend

; C suffers high

.
Conformation Chair (Axial/Equatorial bias)Chair (Fluxional)Chair (Equatorial pref.)A locks conformation, potentially improving

(binding affinity).
Solubility ModerateModerate-HighLowA balances permeability/solubility better than C .
Mechanistic Insight[1][2]
  • The Fluorine Effect: In Compound A, the single fluorine atom at the quaternary center exerts a strong gauche effect, influencing the piperidine ring pucker. Unlike the 4,4-difluoro analog (B), which can excessively lower the pKa of the piperidine nitrogen (making it less protonated at physiological pH), the single fluorine in A modulates the pKa less drastically, often preserving interactions with active site aspartates [1].

  • The Cyclopropyl Shield: The cyclopropyl group in A provides significant steric bulk, shielding the adjacent carbons from CYP450 access. This "steric umbrella" effect, combined with the C-F bond's resistance to oxidation, creates a robust metabolic blockade [2].

Decision Logic & Structural Optimization

The decision to transition to a 4-Cyclopropyl-4-fluoropiperidine scaffold usually follows a specific optimization logic.

OptimizationLogic Start Lead Compound (Piperidine Scaffold) Issue Issue: High Clearance (CL) Metabolite ID: 4-Hydroxylation Start->Issue Decision1 Strategy 1: Block Metabolic Site Issue->Decision1 OptionA Option A: 4,4-Difluoro (Result: Low pKa, loss of potency) Decision1->OptionA Fluorination OptionB Option B: 4-Cyclopropyl (Result: Still metabolized, high lipophilicity) Decision1->OptionB Alkylation Solution Solution: 4-Cyclopropyl-4-Fluoro (Hybrid Approach) OptionA->Solution Need Potency OptionB->Solution Need Stability Outcome Outcome: 1. Blocked Oxidation (F) 2. Steric Bulk (Cyc) 3. Preserved Basicity Solution->Outcome

Figure 1: Medicinal Chemistry Decision Tree. The 4-Cyc-4-F motif resolves the trade-off between metabolic stability (fluorine) and binding affinity/lipophilicity (alkyl).

Experimental Protocols

A. Synthesis of the 4-Cyclopropyl-4-fluoropiperidine Core

Note: This synthesis requires handling of fluorinating agents. Perform in a fume hood.

  • Grignard Addition:

    • Reactants: N-Boc-4-piperidone (1.0 eq), Cyclopropylmagnesium bromide (1.5 eq, 0.5M in THF).

    • Procedure: Cool piperidone in dry THF to 0°C. Add Grignard reagent dropwise. Stir for 2h at RT. Quench with sat.

      
      .
      
    • Product: N-Boc-4-cyclopropyl-4-hydroxypiperidine.

  • Deoxyfluorination:

    • Reactants: Intermediate alcohol (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.2 eq).

    • Procedure: Dissolve alcohol in DCM at -78°C. Add DAST dropwise. Allow to warm to RT overnight.

    • Critical Step: The elimination side-product (alkene) is common. Purification via silica gel chromatography (Hexane/EtOAc gradient) is required to isolate the fluoro-alkane [3].

  • Deprotection:

    • Standard TFA/DCM or HCl/Dioxane treatment to yield the free amine.

B. In Vivo Efficacy & PK Workflow (Rat Cassette Dosing)

To objectively compare the efficacy and stability, a cassette dosing study is recommended.

Objective: Determine


, 

, and Bioavailability (

).

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated (jugular vein).

  • Formulation: Compounds A, B, and C dissolved in 5% DMSO / 10% Solutol / 85% Saline.

  • Dosing:

    • IV Arm: Cassette dose (0.5 mg/kg each compound) via tail vein.

    • PO Arm: Cassette dose (2.0 mg/kg each compound) via oral gavage.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor parent ions and predicted metabolites (e.g., +16 Da for hydroxylation).

PKWorkflow Synth Synthesis (Grignard + DAST) QC QC: NMR/LCMS (Purity >95%) Synth->QC Dose In Vivo Dosing (Rat IV/PO) QC->Dose Analysis Bioanalysis (LC-MS/MS) Dose->Analysis Data PK Parameters (CL, Vss, F%) Analysis->Data

Figure 2: Experimental Workflow for validating the efficacy of the scaffold.

Data Interpretation & Efficacy Benchmarks

When analyzing the results from the protocol above, use these benchmarks to validate the utility of the 4-Cyc-4-F motif:

  • Intrinsic Clearance (

    
    ): 
    
    • Success Criteria: Compound A should show <50% of the clearance of Compound C (Unsubstituted).

    • Mechanism:[1][2] Absence of M+16 metabolite (hydroxylation) in the MS trace for Compound A confirms the blockade.

  • Volume of Distribution (

    
    ): 
    
    • Compound A typically exhibits higher

      
       than Compound B (Difluoro) due to the lipophilicity of the cyclopropyl group, indicating better tissue distribution (potential for CNS efficacy).
      
  • Potency (

    
     / 
    
    
    
    ):
    • If the target requires a basic amine (e.g., aminergic GPCRs), Compound A often retains potency where Compound B fails, due to the less drastic pKa shift caused by a single fluorine vs. gem-difluorine [4].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with Sulfur-Based Reagents. Chemical Reviews, 115(17), 9073–9174. Link

  • Winkelmann, P., et al. (2020). Toxicokinetics and Toxicodynamics of the Fentanyl Homologs... Archives of Toxicology, 94, 2099–2115. Link (Demonstrates CYP3A4 metabolic susceptibility of non-fluorinated piperidine analogs).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-Cyclopropyl-4-fluoropiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.